molecular formula C15H21ClN2O3 B1235468 ML 10302 CAS No. 148868-55-7

ML 10302

Katalognummer: B1235468
CAS-Nummer: 148868-55-7
Molekulargewicht: 312.79 g/mol
InChI-Schlüssel: RVFIAQAAZUEPPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFIAQAAZUEPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933493
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148868-55-7
Record name ML 10302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML130 (Nodinitib-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML130, also known as Nodinitib-1, is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. NOD1 detects specific peptidoglycan fragments from bacteria, triggering signaling cascades that culminate in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of ML130, including its molecular target, effects on downstream signaling pathways, and quantitative inhibitory activity. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate further research and drug development efforts targeting the NOD1 pathway.

Introduction

The Nucleotide-binding Oligomerization Domain (NOD)-like receptor (NLR) family of proteins are critical components of the innate immune system, responsible for detecting intracellular pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). NOD1 is a well-characterized member of this family that recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found predominantly in Gram-negative and certain Gram-positive bacteria.[1][2] Dysregulation of NOD1 signaling has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease and asthma, making it an attractive target for therapeutic intervention.[1][2][3] ML130 was identified through high-throughput screening as a selective inhibitor of NOD1-mediated signaling and serves as a critical tool for elucidating the roles of NOD1 in health and disease.[1][3][4]

Core Mechanism of Action

ML130 exerts its inhibitory effect by directly targeting the NOD1 protein. Mechanistic studies indicate that ML130 is not a competitive antagonist of the iE-DAP binding site. Instead, it is proposed to induce conformational changes in the NOD1 protein and alter its subcellular localization, thereby preventing the recruitment of downstream signaling effectors and subsequent pathway activation.[3][4] This leads to the potent and selective blockade of NOD1-dependent NF-κB and MAPK signaling.

Quantitative Data Summary

The potency and selectivity of ML130 have been rigorously characterized using various cellular assays. The data presented below highlights its efficacy as a NOD1 inhibitor.

Table 1: Inhibitory Potency of ML130

TargetAssayCell LineIC50 (µM)Reference(s)
NOD1 NF-κB Reporter AssayHEK293T0.56[1][5]
NOD2 NF-κB Reporter AssayHEK293T>20[5]
TNF-α Pathway NF-κB Reporter AssayHEK293T>20[1]

Table 2: Selectivity Profile of ML130

ComparisonSelectivity (Fold)Reference(s)
NOD1 vs. NOD2 >36[5]

Affected Signaling Pathways

ML130 specifically disrupts the NOD1 signaling cascade, which is central to the innate immune response to bacterial components.

The NOD1 Signaling Cascade

Upon binding of iE-DAP, NOD1 undergoes a conformational change and oligomerization, leading to the recruitment of the serine/threonine kinase RIPK2 via a homotypic CARD-CARD interaction. This interaction is a critical node in the pathway, leading to the activation of both the NF-κB and MAPK signaling arms. Activated RIPK2 facilitates the recruitment of the TAK1 complex, which in turn activates the IKK complex (leading to NF-κB activation) and MAPK kinases (leading to JNK and p38 activation). ML130's interaction with NOD1 prevents these initial recruitment and activation steps.

NOD1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits ML130 ML130 ML130->NOD1 inhibits TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB phosphorylates IκBα MAPKs JNK / p38 MKKs->MAPKs phosphorylate NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (e.g., IL-8, TNF-α) MAPKs->Genes activates transcription factors NFkB_nuc->Genes

Caption: The NOD1 signaling pathway and the point of inhibition by ML130.

Experimental Protocols

The following protocols describe the key assays used to elucidate the mechanism of action of ML130.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Line: HEK293T cells.

  • Materials:

    • HEK293T cells (ATCC CRL-3216)

    • DMEM, 10% FBS, 1% Penicillin-Streptomycin

    • NF-κB-luciferase reporter plasmid

    • Renilla luciferase control plasmid (e.g., pRL-TK)

    • Transfection reagent (e.g., FuGENE 6)

    • NOD1 agonist: C12-iE-DAP (100 ng/mL)

    • ML130

    • Dual-Luciferase® Reporter Assay System (Promega)

  • Procedure:

    • Seed HEK293T cells in a 96-well white, clear-bottom plate at 2.5 x 10^4 cells/well and incubate for 24 hours.

    • Co-transfect cells with the NF-κB-luciferase and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of ML130 or vehicle (DMSO). Incubate for 1 hour.

    • Stimulate cells with C12-iE-DAP for 5 hours.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

    • Normalize firefly luciferase activity to Renilla luciferase activity. Data is typically presented as a percentage of the stimulated control.

Western Blot for MAPK Activation and IκBα Degradation

This method assesses the activation state of MAPK pathway components (via phosphorylation) and the degradation of IκBα, a hallmark of NF-κB activation.

  • Cell Line: HEK293 cells stably overexpressing human NOD1 (293/hNOD1).

  • Materials:

    • 293/hNOD1 cells

    • DMEM, 10% FBS, 1% Penicillin-Streptomycin

    • NOD1 agonist: Tri-DAP (10 µg/mL)

    • ML130

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Plate 293/hNOD1 cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells with ML130 or vehicle for 1 hour.

    • Stimulate with Tri-DAP for 30 minutes.

    • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Resolve 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an ECL substrate and an imaging system.

IL-8 Secretion ELISA

This immunoassay quantifies the secretion of the pro-inflammatory chemokine IL-8, a downstream product of NOD1 signaling.

  • Cell Line: HCT116 cells (human colon carcinoma).

  • Materials:

    • HCT116 cells (ATCC CCL-247)

    • McCoy's 5A Medium, 10% FBS, 1% Penicillin-Streptomycin

    • NOD1 agonist: Tri-DAP (10 µg/mL)

    • ML130

    • Human IL-8 ELISA Kit

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat cells with serial dilutions of ML130 or vehicle for 1 hour.

    • Stimulate cells with Tri-DAP for 24 hours.

    • Collect the culture supernatants.

    • Quantify the IL-8 concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

Experimental and Logical Workflow

The characterization of ML130's mechanism of action follows a logical progression from target identification to pathway analysis.

Experimental_Workflow cluster_Screening 1. Target Identification & Selectivity cluster_Pathway_Analysis 2. Pathway Elucidation cluster_MoA 3. Mechanism of Action cluster_Conclusion 4. Conclusion HTS High-Throughput Screen (NF-κB Reporter Assay) Selectivity Selectivity Assays (vs. NOD2, TNF-α, etc.) HTS->Selectivity WesternBlot Western Blotting (p-JNK, IκBα) Selectivity->WesternBlot ELISA Cytokine/Chemokine ELISA (IL-8) Selectivity->ELISA Biophysical Biophysical Assays (e.g., NMR for conformational change) WesternBlot->Biophysical Imaging Cellular Imaging (Subcellular localization) ELISA->Imaging Conclusion Define ML130 as a potent and selective NOD1 inhibitor that acts via allosteric modulation. Biophysical->Conclusion Imaging->Conclusion

Caption: Logical workflow for the characterization of ML130's mechanism of action.

References

ML10302: A Technical Whitepaper on its Partial Agonist Activity at the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ML10302, a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. This document consolidates key pharmacological data, details comprehensive experimental protocols for its characterization, and visualizes the underlying molecular and experimental frameworks. The information presented is intended to support further research and development efforts targeting the 5-HT4 receptor for various therapeutic applications.

Introduction

The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is a well-established therapeutic target, particularly for gastrointestinal motility disorders. Its activation initiates a signaling cascade that plays a crucial role in various physiological processes. Partial agonists of the 5-HT4 receptor, such as ML10302, are of significant interest as they can elicit a controlled physiological response, potentially offering a better safety profile compared to full agonists by minimizing the risk of overstimulation and receptor desensitization. ML10302 has been identified as a high-affinity ligand for the 5-HT4 receptor, demonstrating prokinetic effects in preclinical studies.[1][2] This whitepaper serves as a core technical resource on ML10302, focusing on its pharmacological properties and the methodologies to assess its activity.

Pharmacological Profile of ML10302

ML10302 exhibits a high affinity for the 5-HT4 receptor and functions as a partial agonist, meaning it binds to the receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT).

Quantitative Pharmacological Data

The key pharmacological parameters of ML10302 are summarized in the table below. These values have been derived from various in vitro studies and provide a quantitative measure of its interaction with the 5-HT4 receptor.

ParameterValueDescriptionCell Line/Assay Conditions
Binding Affinity (Ki) 1.07 nMDissociation constant for binding to the 5-HT4 receptor. A lower Ki indicates higher binding affinity.Radioligand binding assay.[1]
Potency (EC50) 2.5 nMConcentration of ML10302 that produces 50% of its maximal effect in a luciferase reporter gene assay.Human 5-HT4e receptor expressed in CHO cells, 4-hour incubation.[1]
Potency (EC50) 51 nMConcentration of ML10302 that produces 50% of its maximal effect in a cAMP accumulation assay.Human 5-HT4 isoform E receptor expressed in rat C6 cells, radio-immunoassay.[1]
Efficacy (Intrinsic Activity) ~0.28The maximal response produced by ML10302 relative to the maximal response produced by the full agonist serotonin (5-HT), which is defined as 1.0.cAMP signaling assay in SH-SY5Y cell membranes.[3]

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like ML10302 initiates downstream signaling through two primary pathways: a canonical G-protein dependent pathway and a non-canonical G-protein independent pathway.

Gs-Protein Coupled Pathway

The primary signaling mechanism for the 5-HT4 receptor is through its coupling to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ML10302 ML10302 Receptor 5-HT4 Receptor ML10302->Receptor Binds to G_protein Gαs/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Canonical Gs-protein coupled signaling pathway of the 5-HT4 receptor.
G-Protein Independent Src Kinase Pathway

Recent studies have revealed that the 5-HT4 receptor can also signal independently of G-proteins. This alternative pathway involves the direct activation of the Src tyrosine kinase, which can then lead to the activation of the extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in neuronal plasticity and memory processes.

Src_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ML10302 ML10302 Receptor 5-HT4 Receptor ML10302->Receptor Binds to Src Src Kinase Receptor->Src Directly Activates ERK_pathway ERK Pathway Src->ERK_pathway Activates Transcription Transcription Factors ERK_pathway->Transcription Activates Response Cellular Response Transcription->Response

G-protein independent Src kinase signaling pathway of the 5-HT4 receptor.

Detailed Experimental Protocols

The characterization of ML10302 as a 5-HT4 receptor partial agonist involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of ML10302 for the 5-HT4 receptor. It involves a competition experiment between unlabeled ML10302 and a radiolabeled antagonist, typically [3H]-GR113808.[4][5]

Materials:

  • Cell membranes expressing the human 5-HT4 receptor

  • [3H]-GR113808 (radiolabeled antagonist)

  • ML10302 (unlabeled test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer

    • 50 µL of various concentrations of ML10302 (e.g., 10 pM to 10 µM) or vehicle for total binding, or a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808) for non-specific binding.

    • 50 µL of [3H]-GR113808 at a fixed concentration (typically near its Kd value, e.g., 0.2 nM).[4]

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the ML10302 concentration.

    • Determine the IC50 value (the concentration of ML10302 that inhibits 50% of the specific binding of [3H]-GR113808) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (5-HT4 Receptor) Incubate Incubate Membranes with [3H]-GR113808 & ML10302 Membranes->Incubate Reagents Prepare Reagents ([3H]-GR113808, ML10302) Reagents->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of ML10302 to stimulate the production of intracellular cAMP, thereby determining its potency (EC50) and efficacy (Emax) as a partial agonist.

Materials:

  • Cells stably expressing the human 5-HT4 receptor (e.g., CHO or C6 cells)

  • Cell culture medium

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)

  • ML10302 (test compound)

  • Serotonin (5-HT) (full agonist control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

  • 384- or 96-well plates

Procedure:

  • Cell Culture and Plating: Culture the cells expressing the 5-HT4 receptor under appropriate conditions. Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of ML10302 and serotonin in stimulation buffer. The stimulation buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent the degradation of cAMP.[6]

  • Cell Stimulation:

    • Remove the cell culture medium from the wells.

    • Add the different concentrations of ML10302 or serotonin to the respective wells in triplicate. Include a vehicle control (buffer only).

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP assay kit.

    • Perform the cAMP detection steps as per the manufacturer's instructions. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely or directly proportional to the amount of cAMP present.

  • Signal Measurement: Read the plate using a plate reader at the appropriate wavelength for the assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Convert the raw signal data to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for both ML10302 and serotonin.

    • Calculate the intrinsic activity of ML10302 by expressing its Emax as a fraction of the Emax of serotonin.

Logical Framework of Partial Agonism

A partial agonist like ML10302 has a dual action at the receptor. In the absence of a full agonist, it acts as an agonist, producing a submaximal response. In the presence of a full agonist, it acts as an antagonist, competing with the full agonist for receptor binding and thereby reducing the overall maximal response.

Partial_Agonist_Logic cluster_receptor 5-HT4 Receptor cluster_ligands Ligands cluster_responses Responses Receptor Receptor Submaximal Submaximal Response Receptor->Submaximal Leads to Maximal Maximal Response Receptor->Maximal Leads to Reduced_Maximal Reduced Maximal Response Receptor->Reduced_Maximal Leads to ML10302 ML10302 (Partial Agonist) ML10302->Receptor Binds ML10302->Receptor Compete for Binding Serotonin Serotonin (Full Agonist) Serotonin->Receptor Binds Serotonin->Receptor Compete for Binding

Logical relationship of ML10302's partial agonist action at the 5-HT4 receptor.

Conclusion

ML10302 is a well-characterized partial agonist of the 5-HT4 receptor with high affinity and moderate efficacy. Its ability to elicit a controlled activation of the receptor makes it a valuable pharmacological tool for studying 5-HT4 receptor function and a potential lead compound for the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this whitepaper are intended to facilitate further research into ML10302 and the broader field of 5-HT4 receptor pharmacology. The quantitative data presented in a structured format allows for easy comparison and integration into drug discovery and development pipelines.

References

Chemical structure and properties of ML 10302

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Potent 5-HT₄ Partial Agonist

This technical guide provides a comprehensive overview of ML10302, a potent and selective serotonin 4 (5-HT₄) receptor partial agonist. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, pharmacological properties, and the experimental methodologies used for its evaluation.

Chemical Structure and Physicochemical Properties

ML10302, with the chemical name 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a synthetic organic compound. Its structure is characterized by a substituted benzoic acid ester linked to a piperidine moiety.

IdentifierValue
IUPAC Name 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate
Molecular Formula C₁₅H₂₁ClN₂O₃
Molecular Weight 312.79 g/mol
CAS Number 148868-55-7
ChEMBL ID CHEMBL286136
PubChem CID 5311299
SMILES COC1=CC(=C(C=C1N)Cl)C(=O)OCCN2CCCCC2

Pharmacological Properties and Quantitative Data

ML10302 is a high-affinity partial agonist of the 5-HT₄ receptor. Its biological activity has been characterized in several studies, demonstrating its potency and selectivity.

ParameterValueSpecies/Assay ConditionReference
EC₅₀ 4 nM5-HT₄ receptor activation[1]
Kᵢ (5-HT₄) 1.07 nMRadioligand binding assay[2]
Kᵢ (5-HT₃) 730 nMRadioligand binding assay[1]
Selectivity >680-fold(Kᵢ 5-HT₃ / Kᵢ 5-HT₄)[1]

Mechanism of Action and Signaling Pathway

As a 5-HT₄ receptor agonist, ML10302 stimulates Gs alpha subunit (Gαs)-coupled signaling pathways. Activation of the 5-HT₄ receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets.

One of the significant downstream effects of ML10302-mediated 5-HT₄ receptor activation is the enhancement of the non-amyloidogenic processing of the amyloid precursor protein (APP). This occurs through the activation of α-secretase, which cleaves APP to produce the soluble fragment sAPPα. Increased levels of sAPPα are associated with neuroprotective and memory-enhancing effects, making ML10302 a compound of interest in Alzheimer's disease research.[1]

In the gastrointestinal tract, ML10302 has been shown to stimulate gut motility. This prokinetic effect is primarily mediated through the activation of cholinergic pathways.[2] In the colon, there is also evidence for the involvement of tachykininergic pathways.[2]

G ML10302 ML10302 HTR4 5-HT4 Receptor ML10302->HTR4 binds to Gas Gαs HTR4->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates alpha_secretase α-secretase (activated) PKA->alpha_secretase activates sAPPalpha sAPPα (neuroprotective) alpha_secretase->sAPPalpha produces APP Amyloid Precursor Protein (APP) APP->alpha_secretase cleaves G cluster_prep Sample Preparation cluster_elisa ELISA Protocol cluster_analysis Data Analysis A1 Treat Cells/Animals with ML10302 A2 Collect Supernatant/ Brain Homogenate A1->A2 B2 Add Samples & Standards A2->B2 B1 Coat plate with Capture Antibody B1->B2 B3 Add Detection Antibody B2->B3 B4 Add Enzyme Conjugate B3->B4 B5 Add Substrate & Stop Reaction B4->B5 C1 Measure Absorbance B5->C1 C2 Generate Standard Curve C1->C2 C3 Quantify sAPPα C2->C3

References

An In-depth Technical Guide to ML 10302 (CAS Number: 186826-17-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML 10302, a potent and selective serotonin 5-HT₄ receptor partial agonist. The information is compiled from publicly available data and is intended to support research and development activities.

Chemical and Physical Properties

This compound, with the CAS number 186826-17-5, is chemically defined as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 186826-17-5[1][2][3][4]
Chemical Name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride[1]
Synonyms ML-10302[5]
Molecular Formula C₁₅H₂₁ClN₂O₃·HCl[1][2]
Molecular Weight 349.25 g/mol [1][3]
Purity ≥99% (HPLC)[1]
Solubility Soluble to 50 mM in DMSO and to 20 mM in ethanol
Storage Desiccate at room temperature[1]

Biological Activity and Mechanism of Action

This compound is a potent partial agonist of the serotonin 5-HT₄ receptor.[1] The 5-HT₄ receptor is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is involved in various physiological processes, including neurotransmitter release.[6]

The compound demonstrates high selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor, with a selectivity of over 680-fold.[1] This specificity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Quantitative Biological Data
ParameterValueSpecies/SystemReference
EC₅₀ 4 nM5-HT₄ Receptor[1][7]
Kᵢ (5-HT₄) 1.07 nM5-HT₄ Receptor[1][8]
Kᵢ (5-HT₃) 730 nM5-HT₃ Receptor[1]

Key Research Findings and Experimental Applications

This compound has been investigated in several preclinical models, highlighting its potential in neuroscience and gastrointestinal research.

Alzheimer's Disease Research

In an animal model of Alzheimer's disease, this compound has been shown to increase the levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex.[1] The processing of amyloid precursor protein (APP) is a key area of Alzheimer's research, and compounds that promote the non-amyloidogenic pathway (leading to sAPPα) are of significant interest.

Gastrointestinal Motility

This compound exhibits progastrokinetic effects in vivo.[1] Research by Ponti et al. (2001) demonstrated that this compound stimulates intestinal motor activity in canine models, suggesting a role for 5-HT₄ receptor agonists in modulating gut motility.[1] The study also indicated a differential involvement of tachykininergic pathways in the small bowel and colon.[1][9]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and building upon existing research. While the full protocols require access to the cited publications, the following outlines the key experimental approaches used in the characterization of this compound.

Reference for Detailed Protocols:

  • Yang et al. (1997) J.Med.Chem. 40 608: Describes the synthesis and initial pharmacological characterization of new esters of 4-amino-5-chloro-2-methoxybenzoic acid as 5-HT₄ receptor agonists and antagonists.[1]

  • Cachard-Chastel et al. (2007) Br.J.Pharmacol. 150 883: Details the in vivo experiments demonstrating the effect of 5-HT₄ receptor agonists, including this compound, on sAPPα levels in the cortex and hippocampus of mice.[1]

  • Ponti et al. (2001) Neurogastroenterol.Mot. 13 543: Outlines the in vivo studies on the intestinal motor stimulation by this compound in a canine model.[1]

Visualized Signaling Pathway and Experimental Workflow

To further elucidate the mechanism and experimental application of this compound, the following diagrams are provided.

5HT4_Receptor_Signaling_Pathway ML10302 This compound Receptor 5-HT4 Receptor (GPCR) ML10302->Receptor Binds & Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow_Alzheimers_Model Animal_Model Animal Model of Alzheimer's Disease Treatment Administer this compound Animal_Model->Treatment Tissue_Collection Collect Cortex and Hippocampus Tissue Treatment->Tissue_Collection Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Analysis Measure sAPPα Levels (e.g., ELISA, Western Blot) Protein_Extraction->Analysis Result Increased sAPPα Levels Analysis->Result

References

ML 10302: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 10302 is a potent and selective 5-HT₄ partial agonist that emerged from early research programs focused on developing novel prokinetic agents. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its pharmacological data, detailed experimental protocols from key studies, and visualizations of its signaling pathway and experimental workflows. While the compound was commercially available for research purposes, it has since been withdrawn. This guide serves as a consolidated resource for researchers interested in the historical development and scientific foundation of this compound.

Discovery and Initial Characterization

This compound, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, was first described in a 1997 publication by Yang et al.. The study focused on the synthesis and evaluation of new esters of 4-amino-5-chloro-2-methoxybenzoic acid as potential 5-HT₄ receptor agonists and antagonists. The primary goal was to identify compounds with high affinity and selectivity for the 5-HT₄ receptor, which was known to play a role in gastrointestinal motility.

Pharmacological Profile

This compound is characterized as a potent 5-HT₄ partial agonist. The key pharmacological parameters are summarized in the table below.

ParameterValueSpecies/SystemReference
EC₅₀ 4 nMGuinea pig colonYang et al., 1997
Kᵢ (5-HT₄) 1.07 nMRat brainYang et al., 1997
Kᵢ (5-HT₃) 730 nMRat brainYang et al., 1997
Selectivity >680-fold for 5-HT₄ over 5-HT₃-Tocris Bioscience

Mechanism of Action

As a 5-HT₄ receptor partial agonist, this compound binds to and activates serotonin receptor type 4. This G-protein coupled receptor is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate the prokinetic effects of this compound in the gastrointestinal tract and its effects on amyloid precursor protein (APP) processing in the central nervous system.

ML10302_Signaling_Pathway ML10302 This compound HTR4 5-HT₄ Receptor ML10302->HTR4 G_alpha_s Gαs HTR4->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased sAPPα, smooth muscle contraction) PKA->Cellular_Response in_vitro_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay b_prep Rat Brain Membrane Prep b_inc Incubation with Radioligand & this compound b_prep->b_inc b_filt Filtration b_inc->b_filt b_quant Scintillation Counting b_filt->b_quant b_anal Ki Calculation b_quant->b_anal f_prep Guinea Pig Colon Strip Prep f_stim 5-HT Stimulation f_prep->f_stim f_app This compound Application f_stim->f_app f_meas Isometric Measurement of Relaxation f_app->f_meas f_anal EC50 Determination f_meas->f_anal

In-vitro Characterization of ML10302: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML10302 is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] This document provides a comprehensive overview of the in-vitro pharmacological properties of ML10302, summarizing key binding and functional data. It also outlines generalized experimental protocols for the characterization of this compound and visualizes its signaling pathway and experimental workflows. ML10302 has demonstrated prokinetic effects in the gastrointestinal tract and has been investigated for its potential role in modulating the processing of amyloid precursor protein (APP), suggesting its therapeutic potential in gastrointestinal disorders and Alzheimer's disease.[1][2]

Data Presentation

The following tables summarize the quantitative data for ML10302's interaction with serotonin receptors.

Table 1: Receptor Binding Affinity of ML10302

ReceptorRadioligandPreparationKi (nM)Reference
5-HT4[3H]GR113808Rat Striatum Homogenate1.07[2]
5-HT3--730[1]

Table 2: Functional Activity of ML10302

AssayTissue/SystemParameterValue (nM)Reference
5-HT4 Receptor Agonism-EC504[1]

Signaling Pathway

ML10302 acts as a partial agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These effectors, in turn, can modulate various cellular functions, including the regulation of gene expression and protein secretion. One of the significant downstream effects of 5-HT4 receptor activation is the enhanced processing of the amyloid precursor protein (APP) through the non-amyloidogenic pathway, leading to an increase in the secretion of the soluble and neuroprotective sAPPα fragment.

ML10302_Signaling_Pathway ML10302 ML10302 Receptor 5-HT4 Receptor ML10302->Receptor binds & activates Gs Gαs Receptor->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates alpha_secretase α-secretase Epac->alpha_secretase activates (indirectly) APP APP sAPPalpha sAPPα (Secreted) APP->sAPPalpha alpha_secretase->APP cleaves

Caption: Signaling pathway of ML10302 via the 5-HT4 receptor.

Experimental Protocols

The following are generalized protocols for the key in-vitro experiments used to characterize ML10302, based on standard methodologies in the field.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of ML10302 for the 5-HT4 receptor.

1. Membrane Preparation:

  • Rat striatum tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand [3H]GR113808 and varying concentrations of the unlabeled competitor, ML10302.

  • Non-specific binding is determined in the presence of a high concentration of a known 5-HT4 ligand (e.g., serotonin).

  • The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The IC50 value (concentration of ML10302 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Membrane Preparation step1 Homogenize Rat Striatum start->step1 step2 Centrifuge and Isolate Membranes step1->step2 step3 Incubate Membranes with [3H]GR113808 & ML10302 step2->step3 step4 Separate Bound and Free Ligand (Filtration) step3->step4 step5 Measure Radioactivity step4->step5 end Calculate Ki step5->end cAMP_Assay_Workflow start Start: Cell Culture step1 Seed 5-HT4 Receptor-Expressing Cells start->step1 step2 Stimulate Cells with ML10302 step1->step2 step3 Lyse Cells and Collect Supernatant step2->step3 step4 Measure cAMP Concentration (e.g., ELISA) step3->step4 end Calculate EC50 step4->end sAPPalpha_Assay_Workflow start Start: Cell Culture step1 Culture 5-HT4R and APP Co-expressing Cells start->step1 step2 Treat Cells with ML10302 step1->step2 step3 Collect Conditioned Medium and Cell Lysate step2->step3 step4 Western Blot for sAPPα step3->step4 end Quantify sAPPα Secretion step4->end

References

ML10302: A Technical Guide to its Serotonin Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Selectivity Profile of ML10302

The known binding affinities (Ki) and functional potencies (EC50) of ML10302 for human serotonin receptors are summarized below. It is a potent 5-HT4 receptor partial agonist with a Ki of 1.07 nM and an EC50 of 4 nM[1]. A significant finding is its greater than 680-fold selectivity for the 5-HT4 receptor over the 5-HT3 receptor[1]. Data for other serotonin receptor subtypes are not currently available in the cited literature.

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Activity (EC50) [nM]Functional Assay Type
5-HT4 1.07[1]4[1]cAMP accumulation
5-HT3 730[1]Data not available---
5-HT1A Data not availableData not available---
5-HT1B Data not availableData not available---
5-HT2A Data not availableData not available---
5-HT2B Data not availableData not available---
5-HT2C Data not availableData not available---
5-HT5A Data not availableData not available---
5-HT6 Data not availableData not available---
5-HT7 Data not availableData not available---

Experimental Protocols

To determine the complete selectivity profile of ML10302, standardized in vitro pharmacological assays are required. Below are detailed methodologies for radioligand binding and functional assays that can be adapted to test ML10302 against a panel of serotonin receptor subtypes.

Radioligand Binding Competition Assay

This protocol is designed to determine the binding affinity (Ki) of ML10302 for various serotonin receptor subtypes by measuring its ability to displace a known radioligand.

Objective: To determine the inhibition constant (Ki) of ML10302 for a panel of human serotonin receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest.

  • A suitable radioligand for each receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-GR113808 for 5-HT4).

  • ML10302 stock solution of known concentration.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of a known, non-radioactive ligand for the target receptor.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay Buffer.

    • ML10302 at various concentrations (typically a 10-point dilution series).

    • Radioligand at a final concentration near its Kd value.

    • For total binding wells, add vehicle instead of ML10302.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the ML10302 concentration.

    • Determine the IC50 value (the concentration of ML10302 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (for Gs- and Gi-coupled receptors)

This protocol measures the functional activity of ML10302 at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1, 5-HT5) serotonin receptors by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of ML10302 as an agonist or antagonist at Gs- and Gi-coupled serotonin receptors.

Materials:

  • Whole cells stably expressing the human serotonin receptor subtype of interest.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (for Gi-coupled receptor assays).

  • ML10302 stock solution of known concentration.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed cells into microplates at a predetermined density and allow them to adhere overnight.

  • Agonist Mode (for Gs-coupled receptors):

    • Aspirate the culture medium and replace it with Stimulation Buffer containing a PDE inhibitor.

    • Add ML10302 at various concentrations.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode (for Gs-coupled receptors):

    • Pre-incubate the cells with various concentrations of ML10302 in Stimulation Buffer with a PDE inhibitor.

    • Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a specified time at 37°C.

  • Agonist/Antagonist Mode (for Gi-coupled receptors):

    • Incubate cells with various concentrations of ML10302 in the presence of a PDE inhibitor and a fixed concentration of forskolin (to stimulate cAMP production). A decrease in forskolin-stimulated cAMP indicates agonist activity.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the logarithm of the ML10302 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

    • Antagonist: Plot the inhibition of the agonist response against the logarithm of the ML10302 concentration to determine the IC50.

Visualizations

5-HT4 Receptor Signaling Pathway

5-HT4_Signaling_Pathway ML10302 ML10302 (Agonist) HTR4 5-HT4 Receptor ML10302->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular Cellular Responses (e.g., Neuronal Excitability, Secretin of sAPPα) PKA->Cellular Gene Gene Transcription CREB->Gene Regulates Gene->Cellular

Caption: 5-HT4 Receptor Signaling Pathway Activated by ML10302.

Experimental Workflow for Receptor Selectivity Profiling

Receptor_Selectivity_Workflow start Start: ML10302 primary_assay Primary Screen: Radioligand Binding Assay (Full 5-HT Receptor Panel) start->primary_assay data_analysis1 Data Analysis: Determine Ki values primary_assay->data_analysis1 significant_binding Significant Binding? (e.g., Ki < 1 µM) data_analysis1->significant_binding functional_assay Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ flux) significant_binding->functional_assay Yes no_binding Low Affinity (No further action) significant_binding->no_binding No data_analysis2 Data Analysis: Determine EC50/IC50 & Emax functional_assay->data_analysis2 selectivity_profile Generate Comprehensive Selectivity Profile data_analysis2->selectivity_profile end End selectivity_profile->end no_binding->selectivity_profile

Caption: Workflow for Determining the Serotonin Receptor Selectivity Profile of ML10302.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ML10302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on ML10302. Comprehensive pharmacokinetic data and detailed experimental protocols are limited due to the unavailability of full-text research articles. The information presented herein is intended for research and informational purposes only.

Introduction

ML10302 is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). It has demonstrated significant pro-gastrokinetic effects and potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. This guide provides a summary of the known pharmacodynamic properties of ML10302, outlines putative experimental methodologies based on standard practices, and presents a conceptual framework for its mechanism of action.

Pharmacodynamics

ML10302 exerts its effects primarily through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors. This activation initiates a signaling cascade that leads to various physiological responses.

Receptor Binding and Potency

Quantitative analysis has established ML10302 as a high-affinity ligand for the 5-HT4 receptor.

ParameterValueSpecies/SystemReference
Ki 1.07 nMRat Striatum(Yang et al., 1997)
EC50 4 nMNot SpecifiedNot Specified
Selectivity >680-fold over 5-HT3 receptorsNot SpecifiedNot Specified
Gastrointestinal Effects

ML10302 has been shown to be a potent prokinetic agent, stimulating motility in both the small bowel and the colon. Its mechanism involves the activation of cholinergic pathways. In the colon, tachykininergic pathways also play a significant role in mediating its motor effects.

Neurological Effects

In animal models of Alzheimer's disease, ML10302 has been observed to increase the levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex and hippocampus. This suggests a potential role in the non-amyloidogenic processing of amyloid precursor protein, a key area of research in Alzheimer's disease therapeutics.

Signaling Pathway

The activation of 5-HT4 receptors by ML10302 is believed to initiate a canonical Gs-protein signaling cascade. The following diagram illustrates this proposed pathway.

ML10302 Signaling Pathway ML10302 ML10302 Receptor 5-HT4 Receptor ML10302->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB sAPP Increased sAPPα Production PKA->sAPP Cholinergic Cholinergic Neuron Activation PKA->Cholinergic Tachykininergic Tachykininergic Neuron Activation (Colon) PKA->Tachykininergic Neuroprotection Potential Neuroprotective Effects CREB->Neuroprotection sAPP->Neuroprotection GI_Motility Increased Gastrointestinal Motility Cholinergic->GI_Motility Tachykininergic->GI_Motility Receptor Binding Assay Workflow Tissue Rat Striatum Homogenate Incubation Incubation Tissue->Incubation Radioligand [3H]GR113808 (Radioligand) Radioligand->Incubation ML10302 ML10302 (Varying Concentrations) ML10302->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis GI Motility Study Workflow Animal Conscious Dog with Force Transducers Antagonist Antagonist Administration (Optional) Animal->Antagonist ML10302 ML10302 Administration (Intravenous) Antagonist->ML10302 Recording Record Intestinal Motor Activity ML10302->Recording Analysis Quantify Contractions Recording->Analysis sAPPα Measurement Workflow Animal C57BL/6j Mice ML10302 ML10302 Administration Animal->ML10302 Dissection Brain Dissection (Cortex & Hippocampus) ML10302->Dissection Extraction Protein Extraction Dissection->Extraction ELISA sAPPα ELISA Extraction->ELISA Analysis Data Analysis ELISA->Analysis

An In-depth Technical Guide to ML 10302 Hydrochloride Salt: Properties, Solubility, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 10302 hydrochloride is a potent and selective partial agonist of the serotonin 5-HT4 receptor, a key target in both the central and peripheral nervous systems. This document provides a comprehensive overview of the known physicochemical properties, solubility characteristics, and the well-established signaling pathways associated with this compound hydrochloride. Detailed experimental methodologies applicable to the study of this compound and other 5-HT4 receptor agonists are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of neurodegenerative disorders and gastrointestinal motility.

Core Properties of this compound Hydrochloride Salt

This compound hydrochloride is the salt form of the parent compound this compound, a derivative of 4-amino-5-chloro-2-methoxybenzoic acid. The hydrochloride salt is favored for its improved handling and formulation properties, a common practice for amine-containing pharmaceutical compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyValueSource
Chemical Name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride[1]
CAS Number 186826-17-5[2]
Molecular Formula C₁₅H₂₂Cl₂N₂O₃[2]
Molecular Weight 349.25 g/mol [2]
Purity ≥99% (HPLC)[1]
Appearance Solid[3]

Solubility Profile

While specific quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively documented in publicly available literature, general principles of hydrochloride salt solubility can be applied.

General Solubility of Hydrochloride Salts

Converting organic bases, such as amines, into their hydrochloride salts is a standard pharmaceutical strategy to enhance aqueous solubility.[4] This increased solubility in water is advantageous for substances intended for medicinal use, as it can facilitate dissolution in the gastrointestinal tract and lead to more rapid absorption into the bloodstream.[4] The solubility of hydrochloride salts is, however, influenced by several factors, including pH and the presence of other ions.

The pH of the solution plays a critical role. In acidic environments, the equilibrium favors the protonated, more soluble form of the amine. As the pH increases towards the pKa of the parent amine, the equilibrium shifts towards the unprotonated, often less soluble, free base form. Furthermore, the "common ion effect" can decrease the solubility of a hydrochloride salt in solutions that already contain a significant concentration of chloride ions.[5]

For practical laboratory use, hydrochloride salts of organic compounds are often soluble in polar protic solvents like water and ethanol, and may show solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). However, they typically exhibit poor solubility in non-polar organic solvents.

Recommended Solvents for this compound Hydrochloride

Based on general chemical principles and information available for similar compounds, the following solvents are recommended for initial solubility testing with this compound hydrochloride:

  • Aqueous Buffers: Solubility is expected to be highest at acidic pH.

  • Ethanol: Many hydrochloride salts of organic amines are soluble in ethanol.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for a specific experimental need.

Biological Activity and Signaling Pathways

This compound is characterized as a potent and selective 5-HT4 receptor partial agonist.[1] Its biological effects are mediated through the activation of this receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily.

Receptor Binding Profile

The binding affinity of this compound for the 5-HT4 receptor is in the nanomolar range, demonstrating its high potency. Importantly, it exhibits significant selectivity over other serotonin receptor subtypes, such as the 5-HT3 receptor.

ReceptorBinding Affinity (Ki)
5-HT4 1.07 nM
5-HT3 730 nM (>680-fold selectivity)

Data sourced from Tocris Bioscience.[1]

5-HT4 Receptor Signaling Cascade

Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][6] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA).

In addition to this canonical G-protein dependent pathway, the 5-HT4 receptor can also signal through a G-protein independent mechanism involving the activation of the Src tyrosine kinase.[1] Both the cAMP/PKA and the Src-mediated pathways can converge on the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling module involved in the regulation of numerous cellular processes, including gene expression and synaptic plasticity.[1] The activation of ERK can lead to the phosphorylation and activation of transcription factors such as the cAMP response element-binding protein (CREB).

5-HT4 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML10302 This compound HTR4 5-HT4 Receptor ML10302->HTR4 Agonist Binding Gas Gαs HTR4->Gas G-protein coupling Src Src HTR4->Src G-protein independent activation AC Adenylyl Cyclase Gas->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation ERK ERK PKA->ERK Src->ERK CREB_cyto CREB ERK->CREB_cyto Phosphorylation CREB_nu p-CREB CREB_cyto->CREB_nu Translocation Gene Target Gene Expression CREB_nu->Gene Transcription Activation ExperimentalWorkflow_cAMP_Assay start Start plate_cells Plate 5-HT4 expressing cells in multi-well plate start->plate_cells adhere Allow cells to adhere (overnight incubation) plate_cells->adhere prepare_compound Prepare serial dilutions of this compound HCl adhere->prepare_compound pretreat Pre-treat cells with phosphodiesterase inhibitor prepare_compound->pretreat add_compound Add this compound dilutions to wells pretreat->add_compound incubate Incubate at 37°C add_compound->incubate lyse Lyse cells incubate->lyse quantify Quantify cAMP using commercial assay kit lyse->quantify analyze Plot dose-response curve and determine EC50 quantify->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for ML10302 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. One therapeutic strategy is to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), which is cleaved by α-secretase to produce the neuroprotective soluble APPα (sAPPα). ML10302 is a potent and selective partial agonist for the serotonin 5-HT4 receptor.[1] Preclinical studies have demonstrated that activation of the 5-HT4 receptor can increase the production of sAPPα, suggesting a potential disease-modifying role for 5-HT4 agonists like ML10302 in the context of Alzheimer's disease.[1]

These application notes provide detailed protocols for utilizing ML10302 in preclinical Alzheimer's disease mouse models to investigate its effects on APP processing and cognitive function.

Mechanism of Action

ML10302 exerts its therapeutic potential in Alzheimer's disease models primarily through the activation of the 5-HT4 receptor, which is coupled to a Gs-protein signaling pathway. This activation initiates a cascade that is thought to enhance the activity of α-secretase, the enzyme responsible for the non-amyloidogenic cleavage of APP. By promoting α-secretase activity, ML10302 shifts APP processing towards the production of the neuroprotective sAPPα fragment, thereby reducing the generation of the amyloidogenic Aβ peptide.

ML10302_Mechanism_of_Action ML10302 ML10302 HTR4 5-HT4 Receptor ML10302->HTR4 Gs Gs Protein HTR4->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Alpha_Secretase α-secretase (ADAM10/17) PKA->Alpha_Secretase activates APP APP Alpha_Secretase->APP sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha α-secretase cleavage Abeta Aβ (Amyloidogenic) APP->Abeta β/γ-secretase cleavage

Figure 1: Proposed signaling pathway of ML10302 in promoting non-amyloidogenic APP processing.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative preclinical study investigating the effect of ML10302 on sAPPα levels in the brains of C57BL/6j mice.

Treatment GroupDose (mg/kg, s.c.)Brain Region% Increase in sAPPα (vs. Vehicle)Reference
ML1030220Cortex~40%[2]
ML1030220HippocampusNot significant[2]

Experimental Protocols

Protocol 1: In Vivo Administration of ML10302

This protocol describes the preparation and subcutaneous administration of ML10302 to mice.

Materials:

  • ML10302 hydrochloride (Tocris Bioscience or equivalent)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Insulin syringes (28-30 gauge)

  • Animal balance

Procedure:

  • Preparation of ML10302 Solution:

    • Calculate the required amount of ML10302 based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals.

    • Dissolve ML10302 hydrochloride in sterile 0.9% saline to the desired final concentration (e.g., 2 mg/mL for a 10 µL/g body weight injection volume).

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of use.

  • Animal Dosing:

    • Weigh each mouse accurately immediately before dosing.

    • Calculate the injection volume for each mouse based on its body weight.

    • Draw the calculated volume of ML10302 solution into an insulin syringe.

    • Gently restrain the mouse and lift the skin on the back, between the shoulder blades, to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the solution subcutaneously and then gently withdraw the needle.

    • Return the mouse to its home cage and monitor for any adverse reactions.

In_Vivo_Administration_Workflow start Start prep Prepare ML10302 in Sterile Saline start->prep weigh Weigh Mouse prep->weigh calculate Calculate Injection Volume weigh->calculate inject Subcutaneous Injection calculate->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 2: Workflow for in vivo administration of ML10302.
Protocol 2: Quantification of sAPPα by Western Blot

This protocol details the extraction of brain tissue and subsequent quantification of sAPPα levels by Western blotting.

Materials:

  • Mouse brain tissue (cortex and hippocampus)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-sAPPα antibody (e.g., clone 2B3)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Brain Tissue Homogenization:

    • Dissect the cortex and hippocampus on ice and snap-freeze in liquid nitrogen.

    • Homogenize the tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with RIPA buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-sAPPα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensity using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start homogenize Brain Tissue Homogenization start->homogenize quantify Protein Quantification (BCA Assay) homogenize->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-sAPPα) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Analysis and Quantification detect->analyze end End analyze->end

Figure 3: Workflow for sAPPα quantification by Western Blot.
Protocol 3: Cognitive Assessment using the Morris Water Maze (MWM)

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter)

  • Opaque water (using non-toxic white paint or milk powder)

  • Submerged escape platform

  • Visual cues around the room

  • Video tracking system

Procedure:

  • Acquisition Phase (5-7 days):

    • Four trials per day per mouse.

    • Place the mouse into the pool facing the wall from one of four starting positions.

    • Allow the mouse to swim and find the hidden platform (maximum trial duration of 60-90 seconds).

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.

    • The inter-trial interval should be 30-60 minutes.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.

Protocol 4: Cognitive Assessment using the Y-Maze

The Y-maze is used to assess spatial working memory through the spontaneous alternation task.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking system (optional, but recommended).

Procedure:

  • Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

  • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

Conclusion

ML10302 represents a promising therapeutic agent for Alzheimer's disease by targeting the non-amyloidogenic APP processing pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of ML10302 and other 5-HT4 receptor agonists in relevant preclinical models. Consistent application of these detailed methodologies will aid in the generation of robust and reproducible data, contributing to the development of novel treatments for Alzheimer's disease.

References

Application Notes and Protocols for ML 10302 in In-Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML 10302 is a potent and selective partial agonist for the serotonin 5-HT₄ receptor, with an EC₅₀ of 4 nM and over 680-fold selectivity over the 5-HT₃ receptor.[1] It has demonstrated potential therapeutic applications in preclinical studies, notably in models of Alzheimer's disease and gastrointestinal motility disorders. These application notes provide detailed protocols for in-vivo rodent studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its effects by activating 5-HT₄ receptors, which are G-protein coupled receptors positively linked to adenylyl cyclase. This activation initiates a signaling cascade that has shown to be beneficial in two key areas:

  • Alzheimer's Disease: Activation of 5-HT₄ receptors by agonists like this compound stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[2] This leads to an increase in the secretion of the soluble alpha-fragment of APP (sAPPα), a neuroprotective protein with memory-enhancing properties.[1][2]

  • Gastrointestinal Motility: In the gastrointestinal tract, 5-HT₄ receptor agonists enhance acetylcholine release from myenteric neurons, which in turn promotes peristaltic reflexes and increases motility. This makes this compound a candidate for treating disorders characterized by delayed gastrointestinal transit.

Signaling Pathway of 5-HT₄ Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the 5-HT₄ receptor.

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ML_10302 This compound 5HT4R 5-HT4 Receptor ML_10302->5HT4R Binds to G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates sAPP_alpha sAPPα Secretion (Non-amyloidogenic pathway) PKA->sAPP_alpha Leads to ACh_Release Acetylcholine Release (Pro-kinetic effect) PKA->ACh_Release Leads to Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

5-HT₄ Receptor Signaling Cascade

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from in-vivo rodent studies.

Table 1: this compound In-Vivo Efficacy in Alzheimer's Disease Model

ParameterAnimal ModelDoseRoute of AdministrationObservationReference
sAPPα LevelsC57BL/6j mice5 or 10 mg/kgSubcutaneous (s.c.)Significant increase in hippocampus and cortex[2]

Table 2: General Dosing Information for 5-HT₄ Agonists in Rodent Studies

CompoundAnimal ModelDose RangeRoute of AdministrationApplicationReference
PrucaloprideC57BL/6j mice5 or 10 mg/kgSubcutaneous (s.c.)Alzheimer's Disease Model[2]
Mosapride CitrateRatsNot SpecifiedOralGastrointestinal Motility

Experimental Protocols

Protocol 1: Evaluation of this compound on sAPPα Levels in a Mouse Model of Alzheimer's Disease

This protocol is based on a study that demonstrated the effect of 5-HT₄ receptor agonists on APP processing in vivo.[2]

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6j (or a relevant transgenic Alzheimer's disease model, e.g., APP/PS1)

  • Age: 8 weeks old

  • Sex: Male

2. Materials:

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for subcutaneous injection

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Liquid nitrogen

  • Protein extraction buffers and protease inhibitors

  • Western blot apparatus and reagents

  • Antibodies: Anti-sAPPα, Anti-APP, and appropriate secondary antibodies

3. Experimental Workflow:

AD_Model_Workflow Animal_Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Randomly assign to groups (Vehicle, this compound 5mg/kg, this compound 10mg/kg) Animal_Acclimatization->Grouping Dosing 3. Administer this compound or Vehicle (Subcutaneous injection) Grouping->Dosing Time_Course 4. Euthanize at time points (e.g., 30, 60, 120, 240 min post-injection) Dosing->Time_Course Tissue_Collection 5. Dissect hippocampus and cortex (Flash-freeze in liquid nitrogen) Time_Course->Tissue_Collection Protein_Extraction 6. Homogenize tissue and extract protein Tissue_Collection->Protein_Extraction Western_Blot 7. Western Blot for sAPPα and APP Protein_Extraction->Western_Blot Data_Analysis 8. Densitometry and statistical analysis Western_Blot->Data_Analysis

Workflow for Alzheimer's Disease Model

4. Detailed Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum) for at least one week before the experiment.

  • Grouping: Randomly divide the animals into treatment groups (n=6-8 per group):

    • Vehicle control (sterile saline)

    • This compound (5 mg/kg)

    • This compound (10 mg/kg)

  • Dosing: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. Administer the assigned treatment via subcutaneous injection.

  • Time Course and Euthanasia: At specified time points post-injection (e.g., 30, 60, 120, and 240 minutes), euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Collection: Immediately dissect the hippocampus and cortex on ice. Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Protein Extraction: Homogenize the frozen brain tissue in appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against sAPPα and total APP.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize sAPPα levels to total APP levels. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Protocol 2: Evaluation of this compound on Gastrointestinal Motility in Rats

This protocol is a composite based on standard methods for assessing gastrointestinal transit in rodents.

1. Animal Model:

  • Species: Rat

  • Strain: Wistar or Sprague-Dawley

  • Weight: 200-250 g

  • Sex: Male

2. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., water or 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needles

  • Dissection tools

  • Ruler

3. Experimental Workflow:

GI_Motility_Workflow Fasting 1. Fast rats overnight (Free access to water) Grouping 2. Randomly assign to groups (Vehicle, this compound low dose, this compound high dose) Fasting->Grouping Dosing 3. Administer this compound or Vehicle (Oral gavage) Grouping->Dosing Charcoal_Meal 4. Administer charcoal meal after 30 min (Oral gavage) Dosing->Charcoal_Meal Transit_Time 5. Euthanize after 20-30 min Charcoal_Meal->Transit_Time Measurement 6. Dissect small intestine and measure (Total length and charcoal transit distance) Transit_Time->Measurement Data_Analysis 7. Calculate % transit and perform statistical analysis Measurement->Data_Analysis

Workflow for Gastrointestinal Motility Study

4. Detailed Procedure:

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into treatment groups (n=6-8 per group). Dose levels for this compound should be determined from pilot studies.

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

  • Dosing: Administer this compound or the vehicle by oral gavage.

  • Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (e.g., 1.5 mL per rat) via oral gavage.

  • Transit Time and Euthanasia: 20-30 minutes after the charcoal meal administration, euthanize the rats using an approved method.

  • Measurement:

    • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

    • Lay the intestine flat on a clean surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100

    • Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test) to compare the treatment groups to the vehicle control.

Safety and Toxicology Considerations

For any new compound, it is essential to conduct safety and toxicology studies. A general approach for an initial assessment in rodents would involve:

  • Acute Toxicity Study: A single-dose escalation study to determine the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Study: Administration of the compound for a longer duration (e.g., 14 or 28 days) to assess for any cumulative toxicity.

  • Parameters to Monitor: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

These protocols provide a framework for the in-vivo evaluation of this compound in rodent models. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional and national guidelines for the ethical use of laboratory animals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML10302 is a potent and selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor, with a reported EC50 of 4 nM.[1] Predominantly utilized in in vivo studies to investigate its pro-gastrokinetic effects and potential therapeutic applications in conditions like Alzheimer's disease, its use in in vitro cell culture experiments is less documented.[1] These application notes provide a comprehensive guide for researchers interested in utilizing ML10302 for in vitro studies, covering recommended dosage, experimental protocols, and an overview of its signaling pathways.

Product Information

PropertyValue
Chemical Name 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate
Molecular Formula C15H21ClN2O3
Molecular Weight 312.79 g/mol [2]
CAS Number 148868-55-7[2]
Purity ≥99% (as hydrochloride salt, verify with supplier)
Appearance White to off-white solid

Recommended Dosage for Cell Culture

The optimal concentration of ML10302 for cell culture experiments is cell-type dependent and should be determined empirically. Based on the potency of ML10302 and data from similar 5-HT4 agonists, a starting concentration range of 1 nM to 10 µM is recommended.

Concentration RangeRationale
1 nM - 100 nM This range is around the reported EC50 (4 nM) and is suitable for initial experiments to observe high-affinity effects, such as cAMP production.
100 nM - 1 µM Intermediate range to establish a dose-response curve for various cellular effects.
1 µM - 10 µM Higher concentrations may be necessary to observe effects in cells with low receptor expression or for specific downstream signaling events. It is crucial to assess cytotoxicity at these concentrations.

Signaling Pathways of ML10302

ML10302, as a 5-HT4 receptor agonist, is expected to activate downstream signaling pathways primarily through Gs protein coupling. However, evidence suggests the existence of non-canonical, G-protein independent signaling for the 5-HT4 receptor.

Canonical Gs-cAMP Pathway

Activation of the 5-HT4 receptor by ML10302 leads to the stimulation of adenylyl cyclase (AC) via the Gαs subunit. This results in the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

Gs_cAMP_Pathway ML10302 ML10302 HTR4 5-HT4 Receptor ML10302->HTR4 Gs Gs Protein HTR4->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Canonical 5-HT4 Receptor Signaling Pathway.
Non-Canonical Src-ERK Pathway

The 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. This activation can initiate a signaling cascade leading to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), which in turn can modulate transcription and other cellular processes.

Src_ERK_Pathway ML10302 ML10302 HTR4 5-HT4 Receptor ML10302->HTR4 Src Src HTR4->Src activates MEK MEK Src->MEK activates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription activates Cellular Cellular Responses Transcription->Cellular modulates

Non-Canonical 5-HT4 Receptor Signaling.

Experimental Protocols

Preparation of ML10302 Stock Solution

Note: The solubility of ML10302 in common laboratory solvents has not been widely reported. It is recommended to perform a small-scale solubility test before preparing a large stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for similar small molecules.

Materials:

  • ML10302 powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of ML10302:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = 10 mM * 312.79 g/mol * Volume (L)

      • For 1 mL of 10 mM stock: Mass = 10 * 312.79 * 0.001 = 3.128 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of ML10302 and transfer it to a sterile, amber microcentrifuge tube.

    • Add the desired volume of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods.

Cell Culture and Treatment with ML10302

Recommended Cell Lines:

  • Cell lines endogenously expressing the 5-HT4 receptor (e.g., certain neuronal or gastrointestinal cell lines).

  • Recombinant cell lines overexpressing the human 5-HT4 receptor (e.g., HEK293-5HT4R, CHO-5HT4R).

General Protocol:

  • Cell Seeding:

    • Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. This density should be optimized for each cell line and experiment.

  • Treatment:

    • Thaw the ML10302 stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

    • Remove the old medium from the cells and replace it with the medium containing ML10302 or the vehicle control.

    • Incubate the cells for the desired period (e.g., 15 minutes for short-term signaling studies, 24-72 hours for proliferation or gene expression assays).

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to determine the cytotoxic effects of ML10302.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • ML10302

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with a range of ML10302 concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with ML10302 (Dose Range) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 2-4h MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability (%) Read->Analyze

Workflow for an MTT-based cytotoxicity assay.

Troubleshooting

  • Poor solubility of ML10302: Try gentle warming or sonication. If solubility remains an issue, consider alternative solvents after performing small-scale tests for compatibility with your cell line.

  • High background in assays: Ensure the final DMSO concentration is consistent across all wells, including controls.

  • No cellular response: Confirm 5-HT4 receptor expression in your cell line using techniques like qPCR or Western blotting. The partial agonist nature of ML10302 may also result in a lower maximal response compared to a full agonist.

Conclusion

ML10302 is a valuable tool for investigating 5-HT4 receptor function in vitro. By carefully determining the optimal dosage and considering its signaling pathways, researchers can effectively utilize this compound in a variety of cell culture experiments. It is crucial to perform preliminary experiments to establish the optimal concentration range and to assess potential cytotoxicity for each specific cell line and experimental condition.

References

Application Notes and Protocols for the Administration of Investigational Drug ML10302 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding the investigational drug "ML10302" was publicly available at the time of this writing. The following application notes and protocols are a generalized template based on common practices in preclinical animal studies for novel small molecule drugs. Researchers must adapt these guidelines based on the specific physicochemical properties, pharmacokinetic profile, and toxicological data of ML10302.

Introduction

These application notes provide a comprehensive guide for the administration of the investigational drug ML10302 in animal studies. The selection of an appropriate administration route is a critical step in preclinical research, influencing the bioavailability, efficacy, and potential toxicity of the compound.[1] This document outlines various administration routes, provides detailed protocols for their execution, and summarizes key considerations for study design.

Rationale for Route Selection

The choice of administration route for ML10302 should be guided by the drug's intended clinical application, its physicochemical properties (e.g., solubility, stability), and the desired pharmacokinetic profile.[1] The rate of absorption and systemic exposure can vary significantly between different routes. In general, the order of absorption rate is Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[2]

A decision-making workflow for selecting the appropriate administration route is illustrated below.

start Start: Define Study Objective pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study start->pk_pd efficacy Efficacy Study start->efficacy toxicology Toxicology Study start->toxicology route_selection Select Administration Route pk_pd->route_selection efficacy->route_selection toxicology->route_selection iv Intravenous (IV) (100% Bioavailability) route_selection->iv Direct systemic exposure needed po Oral (PO) (Mimics Clinical Route) route_selection->po Investigate oral bioavailability ip Intraperitoneal (IP) (Systemic Exposure) route_selection->ip Bypass first-pass metabolism sc Subcutaneous (SC) (Sustained Release) route_selection->sc Slow absorption required other Other Routes (e.g., Topical, Intranasal) route_selection->other Targeted delivery formulation Consider Formulation (Solubility, Vehicle) iv->formulation po->formulation ip->formulation sc->formulation other->formulation execute Execute Study Protocol formulation->execute

Caption: Decision tree for selecting an administration route.

Administration Route Data for Rodent Studies

The following tables provide general guidelines for administration volumes and needle sizes for mice and rats.[2] The investigator is responsible for ensuring that all procedures are performed ethically and with the least amount of pain and distress to the animals.[2]

Table 1: Administration Parameters for Mice

RouteMax Volume (Adult)Needle Gauge (Adult)Max Volume (Neonatal)Needle Gauge (Neonatal)
Intravenous (IV)< 0.2 mL27-300.01 mL30-32
Intraperitoneal (IP)< 2-3 mL25-270.02 mL28-30
Subcutaneous (SC)< 2-3 mL (in multiple sites)25-270.02 mL28-30
Intramuscular (IM)< 0.05 mL25-270.01 mL28-30
Oral (PO)< 1 mL18-22 (gavage needle)0.05 mLFlexible tube

Table 2: Administration Parameters for Rats

RouteMax VolumeNeedle Gauge
Intravenous (IV)< 1 mL23-25
Intraperitoneal (IP)< 5-10 mL21-23
Subcutaneous (SC)< 5-10 mL (in multiple sites)21-23
Intramuscular (IM)< 0.2 mL23-25
Oral (PO)< 5 mL16-18 (gavage needle)

Experimental Protocols

All personnel must be adequately trained and competent in these techniques before performing them on live animals. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[3][4]

Oral Gavage (PO)

Oral gavage ensures the precise dosage of ML10302 directly into the stomach.

Materials:

  • Appropriately sized flexible feeding tube or gavage needle (18-22 gauge for mice, 16-18 gauge for rats).[2]

  • Syringe containing the formulated ML10302.

  • Animal restraint device (optional).

Protocol:

  • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth of the gavage needle. Mark this depth on the needle.

  • Securely restrain the animal to prevent movement.

  • Gently insert the gavage needle into the mouth, directing it along the roof of the mouth and down the esophagus.

  • If any resistance is met, withdraw the needle and start again. Do not force the needle.

  • Once the needle is at the predetermined depth, administer the substance smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Intravenous (IV) Injection

IV injections provide the most rapid and complete systemic exposure to ML10302.[1] The lateral tail vein is the most common site for IV injections in rodents.

Materials:

  • Appropriately sized syringe and needle (27-30 gauge for mice, 23-25 gauge for rats).[2]

  • Heating lamp or warm water to dilate the tail veins.

  • Animal restraint device.

Protocol:

  • Warm the animal's tail to dilate the lateral tail veins.

  • Place the animal in a restraint device, exposing the tail.

  • Disinfect the injection site with an appropriate antiseptic.[5]

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Aspirate gently to confirm placement in the vein (a small flash of blood should appear).

  • Inject the substance slowly. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection

IP injections are administered into the peritoneal cavity and are a common route for systemic drug delivery in rodents.[4]

Materials:

  • Appropriately sized syringe and needle (25-27 gauge for mice, 21-23 gauge for rats).[2]

Protocol:

  • Restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline.[4]

  • Insert the needle at a 30-45 degree angle.

  • Aspirate to ensure no body fluids (e.g., urine, intestinal contents) are drawn into the syringe.[4]

  • Inject the substance smoothly.

  • Withdraw the needle and return the animal to its cage.

Subcutaneous (SC) Injection

SC injections are administered into the space between the skin and the underlying muscle, often resulting in slower absorption than other parenteral routes.[4]

Materials:

  • Appropriately sized syringe and needle (25-27 gauge for mice, 21-23 gauge for rats).[2]

Protocol:

  • Gently lift a fold of skin, typically in the interscapular region, to create a "tent".[4]

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the substance.

  • Withdraw the needle and gently massage the area to aid in dispersal.

Toxicology and Safety Considerations

Preclinical toxicology studies are essential to determine the safety profile of ML10302.[6][7] These studies can range from single-dose acute toxicity to long-term chronic toxicity assessments.[6]

Key Toxicology Studies:

  • Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable side effects.[8]

  • Acute Toxicity: Evaluates the effects of a single, high dose of the compound.

  • Repeat-Dose Toxicity: Assesses the effects of repeated administration over a defined period (e.g., 28 days).[8]

A general workflow for the preclinical evaluation of a new investigational drug is presented below.

discovery Drug Discovery & Lead Optimization in_vitro In Vitro Testing (Target Engagement, Cell Viability) discovery->in_vitro pk_studies Pharmacokinetic (PK) Studies (ADME) in_vitro->pk_studies dose_ranging Dose-Ranging & MTD Studies pk_studies->dose_ranging efficacy_models Efficacy Studies in Disease Models dose_ranging->efficacy_models toxicology Toxicology & Safety Pharmacology dose_ranging->toxicology ind Investigational New Drug (IND) Application efficacy_models->ind toxicology->ind

Caption: Preclinical development workflow for an investigational drug.

During all animal studies, it is imperative to monitor the animals for clinical signs of toxicity, including but not limited to:

  • Changes in body weight and food consumption.[8]

  • Alterations in behavior and appearance.

  • Signs of pain or distress at the injection site.

Any adverse events should be documented and reported in accordance with institutional guidelines.

References

Application Notes and Protocols: Investigating the Effects of ML 10302 on sAPPα Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The processing of Amyloid Precursor Protein (APP) is a critical area of research in neurodegenerative diseases, particularly Alzheimer's Disease. APP can be cleaved through two primary pathways: the amyloidogenic pathway, which produces the neurotoxic amyloid-β (Aβ) peptide, and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding Aβ formation and generating a neuroprotective soluble fragment known as sAPPα.[1][2][3] This cleavage is primarily mediated by A Disintegrin and Metalloproteinase 10 (ADAM10).[2][4]

Enhancing the α-secretase pathway to increase sAPPα production is a promising therapeutic strategy. sAPPα has been shown to exhibit numerous neuroprotective functions, including promoting neurite outgrowth, enhancing synaptic plasticity, and protecting against excitotoxicity and oxidative stress.[1][2][3][5]

This document provides a detailed experimental framework for investigating the effects of a novel compound, ML 10302, on the production of sAPPα. It includes protocols for cell-based assays, quantitative analysis of sAPPα, and investigation of the underlying signaling pathways.

Hypothetical Mechanism of Action of this compound

For the purpose of this experimental design, we will hypothesize that this compound is a small molecule modulator that enhances the activity or expression of α-secretase (ADAM10), thereby shifting APP processing towards the non-amyloidogenic pathway and increasing the secretion of sAPPα.

Experimental Workflow

The overall workflow to test the effect of this compound on sAPPα production involves a multi-step process from initial cell culture to detailed molecular analysis.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment & Sample Collection cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation cell_culture Cell Line Selection & Culture (e.g., SH-SY5Y, HEK293-APP) treatment Treat Cells with this compound (Dose-Response & Time-Course) cell_culture->treatment ml10302_prep This compound Preparation (Stock Solution & Dilutions) ml10302_prep->treatment collection Collect Conditioned Media (for sAPPα) & Cell Lysates (for proteins) treatment->collection elisa sAPPα Quantification (ELISA) collection->elisa western_blot Protein Analysis (Western Blot) (APP, ADAM10, CTFs) collection->western_blot data_summary Summarize Data in Tables elisa->data_summary pathway_analysis Signaling Pathway Investigation western_blot->pathway_analysis western_blot->data_summary pathway_analysis->data_summary conclusion Draw Conclusions on this compound Efficacy data_summary->conclusion

Caption: High-level workflow for investigating this compound effects.

Signaling Pathway Overview: Non-Amyloidogenic APP Processing

This pathway illustrates the central role of α-secretase in the generation of neuroprotective sAPPα. This compound is hypothesized to positively modulate this pathway.

app_processing_pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha α-cleavage CTFalpha C-Terminal Fragment α (C83) APP->CTFalpha α-cleavage alpha_secretase α-secretase (ADAM10) p3 p3 peptide CTFalpha->p3 AICD AICD CTFalpha->AICD gamma_secretase γ-secretase ML10302 This compound ML10302->alpha_secretase enhances alpha_secretase->sAPPalpha alpha_secretase->CTFalpha gamma_secretase->p3 gamma_secretase->AICD

Caption: Non-amyloidogenic APP processing pathway modulated by this compound.

Data Presentation

Quantitative data from the following experiments should be meticulously recorded and presented in tables for clear interpretation and comparison.

Table 1: Dose-Response Effect of this compound on sAPPα Secretion

This compound Conc. (µM)sAPPα Concentration (ng/mL) ± SDFold Change vs. Vehiclep-value
0 (Vehicle)1.0N/A
0.1
1
10
25
50

Table 2: Time-Course of this compound Effect on sAPPα Secretion

Time (hours)sAPPα Conc. (ng/mL) at [X] µM this compound ± SDFold Change vs. t=0p-value
01.0N/A
6
12
24
48

Table 3: Western Blot Densitometry Analysis

TreatmentFull-Length APP (relative density)ADAM10 (relative density)CTFα (relative density)Loading Control (e.g., β-actin)
Vehicle1.0
This compound [X] µM1.0

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

1.1. Objective: To prepare cell cultures for treatment with this compound and subsequent analysis.

1.2. Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or HEK293 cells stably expressing human APP (HEK293-APP).[6][7]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).

  • Serum-free culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • 6-well or 24-well tissue culture plates.

1.3. Procedure:

  • Seed SH-SY5Y or HEK293-APP cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Incubate cells at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • On the day of treatment, gently aspirate the complete culture medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Replace with serum-free medium. This is crucial as serum can contain factors that influence APP processing.

  • Prepare serial dilutions of this compound in serum-free medium from the stock solution to achieve final concentrations for the dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Add the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate for the desired time period (e.g., 24 hours for dose-response, or various time points for time-course).

  • After incubation, carefully collect the conditioned medium from each well into labeled microcentrifuge tubes.

  • Centrifuge the conditioned medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.[8]

  • Transfer the supernatant to fresh tubes and store at -80°C for sAPPα ELISA.

  • For protein analysis, wash the remaining cells in the wells with ice-cold PBS and proceed immediately to Protocol 3 (Protein Extraction).

Protocol 2: Quantification of sAPPα by ELISA

2.1. Objective: To quantitatively measure the concentration of sAPPα in the conditioned media.

2.2. Materials:

  • Human sAPPα ELISA kit (e.g., from IBL International, Cusabio, or similar).[8][9][10][11][12]

  • Conditioned media samples (from Protocol 1).

  • Reagent diluent/Sample buffer provided in the kit.

  • Microplate reader capable of measuring absorbance at 450 nm.

2.3. Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the sAPPα standards and working solutions as per the ELISA kit manufacturer's manual. A typical standard curve might range from 0.78 to 50 ng/mL.[10]

  • Add 100 µL of standards, controls, and conditioned media samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[8]

  • Cover the plate and incubate as per the kit's instructions (e.g., overnight at 4°C or 2 hours at room temperature).[8][12]

  • Wash the plate multiple times (typically 4-5 times) with the provided wash buffer, ensuring complete removal of liquid at each step.

  • Add the detection antibody (e.g., biotin-conjugated anti-sAPPα) to each well and incubate.

  • Wash the plate again as described in step 5.

  • Add the enzyme conjugate (e.g., HRP-avidin) to each well and incubate.

  • Wash the plate a final time.

  • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes), allowing color to develop.

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm within 30 minutes of adding the stop solution.

  • Calculate the concentration of sAPPα in the samples by plotting a standard curve (OD vs. concentration) and interpolating the sample OD values.

Protocol 3: Western Blot Analysis of APP, ADAM10, and CTFs

3.1. Objective: To analyze the cellular levels of full-length APP, α-secretase (ADAM10), and the C-terminal fragment α (CTFα) to understand the mechanism of this compound.

3.2. Materials:

  • Cell monolayers (from Protocol 1).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer (2x or 4x).

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Anti-APP (C-terminal), Anti-ADAM10, Anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., CCD camera-based imager).

3.3. Procedure:

3.3.1. Protein Extraction and Quantification:

  • After collecting the conditioned medium, place the culture plate on ice and wash cells with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total cell lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay.

3.3.2. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli sample buffer to a final concentration of 1x.

  • Boil the samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13][14]

3.3.3. Immunoblotting:

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[13]

  • Incubate the membrane with the primary antibody (e.g., anti-ADAM10, diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system.

  • Analyze band intensities using image analysis software. Normalize the protein of interest to the loading control (β-actin).

  • If necessary, the membrane can be stripped and re-probed for other proteins (e.g., APP, loading control).

References

Safety and handling guidelines for ML 10302 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling guidelines, as well as experimental protocols, for the laboratory use of ML 10302. This compound is a potent and selective partial agonist for the 5-HT4 receptor.

Safety and Handling Guidelines

As a research chemical, the toxicological properties of this compound have not been fully elucidated. Therefore, it should be handled with caution, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

2. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.

  • An eyewash station and a safety shower must be readily accessible in the work area.

3. General Hygiene Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Contaminated clothing should be removed and laundered before reuse.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Desiccate at room temperature.

  • Keep away from incompatible materials such as strong oxidizing agents.

5. Spills and Waste Disposal:

  • In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and carefully scoop it into a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

6. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Physicochemical and Biological Data

PropertyValueReference
Chemical Name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride
Alternate Name 2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate
CAS Number 186826-17-5 (hydrochloride)
Molecular Formula C15H21ClN2O3・HCl
Molecular Weight 349.25 g/mol
Purity ≥98%
Appearance White to off-white solid
Solubility Soluble in DMSO
Biological Activity Potent and selective 5-HT4 partial agonist
EC50 4 nM
Ki 1.07 nM for 5-HT4, 730 nM for 5-HT3

Mechanism of Action: 5-HT4 Receptor Signaling

This compound exerts its effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The activation of the 5-HT4 receptor initiates downstream signaling through both G-protein dependent and independent pathways.

Caption: 5-HT4 Receptor Signaling Pathways Activated by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs. It is crucial to perform dose-response and time-course studies to determine the optimal experimental conditions.

In Vitro Protocol: Neuronal Cell Culture Assay

This protocol outlines a general procedure for treating cultured neuronal cells with this compound to assess its effect on downstream signaling pathways, such as cAMP production or ERK phosphorylation.

Materials:

  • Neuronal cell line expressing 5-HT4 receptors (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Assay kits for cAMP measurement or antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK)

Procedure:

  • Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates and culture until they reach the desired confluency.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Treatment:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired time period (e.g., 15 minutes for cAMP assays, 5-30 minutes for ERK phosphorylation).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates.

  • Downstream Analysis:

    • cAMP Assay: Perform a competitive ELISA-based cAMP assay according to the manufacturer's instructions.

    • Western Blotting: Determine the protein concentration of the lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total ERK, followed by appropriate secondary antibodies. Visualize the protein bands using a suitable detection method.

In_Vitro_Workflow start Start: Neuronal Cell Culture treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis cAMP_assay cAMP Assay lysis->cAMP_assay western_blot Western Blot (pERK/ERK) lysis->western_blot analysis Data Analysis cAMP_assay->analysis western_blot->analysis end End analysis->end

Caption: General workflow for in vitro experiments with this compound.
In Vivo Protocol: Rodent Behavioral or Pharmacodynamic Study

This protocol provides a general framework for administering this compound to rodents to evaluate its effects on behavior or target engagement in the central nervous system. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Rodents (e.g., mice, rats)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Behavioral testing apparatus (e.g., open field, elevated plus maze)

  • Tissue collection tools

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and testing environment for a sufficient period before the experiment.

  • Drug Preparation: Prepare the dosing solution of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration:

    • Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage).

    • Administer the vehicle alone to the control group.

  • Behavioral Testing or Pharmacodynamic Assessment:

    • At a predetermined time after administration (based on pharmacokinetic data if available), conduct behavioral tests to assess anxiety, locomotion, memory, etc.

    • For pharmacodynamic studies, euthanize the animals at specific time points after dosing and collect relevant tissues (e.g., brain regions).

  • Tissue Processing and Analysis:

    • Process the collected tissues for downstream analysis, such as measuring drug concentration, receptor occupancy, or changes in downstream signaling molecules.

In_Vivo_Workflow cluster_assessment Post-Administration Assessment start Start: Animal Acclimation administration This compound Administration start->administration behavioral Behavioral Testing administration->behavioral pd_study Pharmacodynamic Study administration->pd_study data_analysis Data Analysis behavioral->data_analysis pd_study->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Troubleshooting ML 10302 solubility issues in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ML 10302 in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective 5-HT4 partial agonist. It is used in laboratory research to study the 5-HT4 receptor's role in various physiological processes. For instance, it has been shown to increase sAPPα levels in animal models of Alzheimer's disease and has demonstrated pro-gastrokinetic effects.[1]

Q2: I am having trouble dissolving this compound directly in PBS. Is this expected?

Yes, it is common for complex organic molecules like this compound to have limited solubility in aqueous buffers like PBS. Many researchers first dissolve such compounds in an organic solvent before preparing aqueous working solutions.[2][3]

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a recommended organic solvent for this compound. Its solubility in DMSO is reported to be greater than 20 mg/mL.

Q4: How can I prepare a working solution of this compound in PBS?

The standard method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into PBS to the desired final concentration.[2][3] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[4]

Q5: What is the maximum recommended concentration of DMSO in my final PBS working solution?

The final concentration of DMSO should be kept to a minimum, ideally below 1%, as higher concentrations can have physiological effects in biological experiments.[4] For sensitive assays, it is recommended to keep the DMSO concentration below 0.5%.

Q6: My solution becomes cloudy or shows precipitation after diluting the DMSO stock in PBS. What should I do?

This indicates that the solubility of this compound in your PBS solution has been exceeded. You can try the following troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your PBS working solution.

  • Use a fresh DMSO stock: Ensure your DMSO stock is anhydrous and has been stored properly, as water absorption can affect solubility.

  • Vortexing and warming: After diluting the stock in PBS, vortex the solution gently. Gentle warming (e.g., to 37°C) can sometimes help dissolve the compound, but be cautious about the temperature stability of this compound.

  • Sonication: In-well sonication can help to redissolve compounds that have precipitated in aqueous media.[3]

  • pH adjustment: Although less common, adjusting the pH of the PBS buffer might improve the solubility of the compound. This should be done with caution as it can affect your experimental conditions.

This compound Properties

PropertyValueSource
Chemical Name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride
Molecular Formula C15H21ClN2O3・HCl
Molecular Weight 349.25 g/mol
Purity ≥98% or ≥99% (HPLC)
Solubility DMSO: >20 mg/mL
Storage Desiccate at room temperature.

Experimental Protocol: Preparation of this compound in PBS

This protocol describes a general method for preparing a working solution of this compound in PBS using a DMSO stock.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved. This is your stock solution.

  • Prepare the Working Solution in PBS:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the DMSO stock solution needed to achieve this final concentration in your desired volume of PBS. Remember to keep the final DMSO concentration low (ideally <0.5%).

    • Add the desired volume of PBS to a new sterile tube.

    • While vortexing the PBS gently, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.

    • Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Final Check and Use:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting steps in the FAQ section.

    • Use the freshly prepared working solution in your experiment immediately. It is generally not recommended to store aqueous solutions of this compound for extended periods.[4]

Visual Guides

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso stock_solution Concentrated Stock (e.g., 10 mg/mL) dissolve_dmso->stock_solution dilute_pbs Dilute Stock in PBS (Final DMSO <0.5%) stock_solution->dilute_pbs working_solution Final Working Solution dilute_pbs->working_solution check_solubility Precipitation? working_solution->check_solubility lower_conc Lower Final Concentration check_solubility->lower_conc Yes sonicate Sonicate Solution check_solubility->sonicate Yes, try this use_solution Use in Experiment check_solubility->use_solution No lower_conc->dilute_pbs sonicate->check_solubility

Caption: Experimental workflow for preparing this compound in PBS.

G ML10302 This compound HTR4 5-HT4 Receptor (G-protein coupled) ML10302->HTR4 Partial Agonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates sAPP sAPPα Release PKA->sAPP Promotes

Caption: Simplified signaling pathway of this compound via the 5-HT4 receptor.

References

Technical Support Center: Optimizing sAPPα Increase with an α-Secretase Activator

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing α-secretase activators to modulate Amyloid Precursor Protein (APP) processing. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of your compound for maximal soluble APPα (sAPPα) increase.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which our compound increases sAPPα levels?

A1: Our α-secretase activator is designed to enhance the activity of α-secretase, the enzyme responsible for the non-amyloidogenic processing of APP.[1][2] This cleavage event occurs within the amyloid-β (Aβ) domain, releasing the neuroprotective sAPPα fragment and preventing the formation of Aβ peptides.[3][4][5] The activation of α-secretase can be achieved through various signaling pathways, including the protein kinase C (PKC), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K) pathways.[6][7]

Q2: What is the expected dose-response relationship between the compound concentration and sAPPα levels?

A2: Typically, you can expect a sigmoidal dose-response curve. At low concentrations, you may see a minimal increase in sAPPα. As the concentration increases, there should be a proportional rise in sAPPα levels until a plateau is reached. This plateau indicates the concentration at which the maximal effect on α-secretase activity is achieved under the given experimental conditions. Very high concentrations may lead to cytotoxicity and a subsequent decrease in sAPPα production.

Q3: How long should I incubate my cells with the compound before measuring sAPPα?

A3: The optimal incubation time can vary depending on the cell type and the specific compound. We recommend starting with a time-course experiment, for example, measuring sAPPα levels at 6, 12, 24, and 48 hours post-treatment. This will help you identify the time point at which the peak sAPPα concentration is achieved.

Q4: Can the passage number of my cell line affect the experimental outcome?

A4: Yes, the passage number can influence cellular responses. Higher passage numbers can lead to changes in cell morphology, proliferation rates, and protein expression, including APP and secretases. We recommend using cells within a consistent and relatively low passage number range for all experiments to ensure reproducibility.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in sAPPα levels - Sub-optimal compound concentration: The concentration used may be too low to elicit a response. - Incorrect incubation time: The measurement might be taken before or after the peak sAPPα production. - Cell health issues: Cells may be unhealthy or dead, leading to reduced metabolic activity and protein secretion. - Inactive compound: The compound may have degraded due to improper storage or handling.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal incubation period. - Check cell viability using methods like Trypan Blue exclusion or an MTT assay. - Ensure the compound is stored correctly and prepare fresh solutions for each experiment.
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable sAPPα production. - Pipetting errors: Inaccurate pipetting of the compound or reagents. - Edge effects in multi-well plates: Wells on the edge of the plate may experience different temperature and humidity conditions.- Ensure a homogenous cell suspension and careful pipetting during cell seeding. - Use calibrated pipettes and practice consistent pipetting techniques. - Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile media/PBS to minimize edge effects.
Decrease in sAPPα levels at high compound concentrations - Cytotoxicity: High concentrations of the compound may be toxic to the cells, leading to cell death and reduced sAPPα secretion.- Perform a cell viability assay (e.g., MTT, LDH) in parallel with your sAPPα measurement to assess cytotoxicity at different compound concentrations. Choose a concentration that maximizes sAPPα without significantly impacting cell viability.
Unexpectedly low sAPPα readings in all samples - Issues with sAPPα detection method (ELISA): Problems with the ELISA kit, such as expired reagents, improper antibody coating, or incorrect dilutions. - Sample degradation: sAPPα in the collected media may have degraded due to improper storage.- Review the ELISA kit protocol and ensure all steps are followed correctly.[8] Use a positive control to validate the assay. - Aliquot and store cell culture supernatants at -80°C immediately after collection. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate your cells of choice (e.g., SH-SY5Y, HEK293) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of the α-secretase activator in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture media to achieve the desired final concentrations. Include a vehicle control (media with the same concentration of solvent used for the compound).

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, collect the conditioned media from each well. Centrifuge the media at 1000 x g for 10 minutes to pellet any cells or debris. Transfer the supernatant to a new tube and store at -80°C until analysis.

Quantification of sAPPα by ELISA

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.[8][9][10]

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.

  • Plate Coating: If not pre-coated, coat a 96-well microplate with the capture antibody specific for sAPPα.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample and Standard Addition: Add your prepared standards and collected cell culture supernatants to the wells. Incubate as recommended.

  • Washing: Wash the wells to remove unbound substances.

  • Detection Antibody: Add the biotin-conjugated detection antibody specific for sAPPα. Incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add avidin-conjugated Horseradish Peroxidase (HRP). Incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate. Incubate in the dark.

  • Stop Solution: Add the stop solution to terminate the reaction.

  • Measurement: Read the optical density at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the readings of the known standards. Use this curve to determine the concentration of sAPPα in your samples.

Data Presentation

Table 1: Dose-Response of a Hypothetical α-Secretase Activator on sAPPα Secretion

Compound Concentration (µM)sAPPα Concentration (ng/mL)Standard DeviationCell Viability (%)
0 (Vehicle)5.2± 0.4100
0.18.9± 0.698
115.7± 1.197
1025.4± 1.895
5026.1± 2.085
10022.3± 1.960

Data are representative and may vary based on cell type and experimental conditions.

Visualizations

sAPP_alpha_pathway Compound α-Secretase Activator GPCR GPCR / RTK Compound->GPCR activates PKC PKC GPCR->PKC MAPK MAPK/ERK GPCR->MAPK PI3K PI3K GPCR->PI3K alpha_secretase α-Secretase (ADAM10/17) PKC->alpha_secretase activates MAPK->alpha_secretase activates PI3K->alpha_secretase activates APP APP alpha_secretase->APP cleaves sAPP_alpha sAPPα (Secreted) APP->sAPP_alpha C83 C83 (Membrane-bound) APP->C83

Caption: Signaling pathways for α-secretase activation.

experimental_workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_compound Prepare Compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with Compound/Vehicle prepare_compound->treat_cells incubate Incubate for Optimal Time treat_cells->incubate collect_media Collect and Clarify Conditioned Media incubate->collect_media elisa Perform sAPPα ELISA collect_media->elisa analyze Analyze Data and Determine Optimal Concentration elisa->analyze end End analyze->end

Caption: Experimental workflow for optimizing compound concentration.

References

Common pitfalls in experiments using ML 10302

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML 10302, your dedicated platform for accelerating drug discovery through machine learning. This guide provides troubleshooting information and answers to frequently asked questions to help you navigate common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: My model training is very slow. What are the common causes and how can I improve the speed?

To address this, consider the following troubleshooting steps:

  • Data Subsampling: For initial exploration and debugging, try training your model on a smaller, representative subset of your data.

  • Model Simplification: Evaluate if a simpler model architecture could achieve comparable performance for your specific task.

  • Hardware Acceleration: Ensure you are utilizing available hardware accelerators like GPUs or TPUs, as they are specifically designed to handle the parallel computations inherent in training large models.

Q2: My model performs well on the training data but poorly on the test set. What is happening and how can I fix it?

Here are some common strategies to mitigate overfitting:

  • Cross-Validation: Use techniques like k-fold cross-validation to get a more robust estimate of your model's performance on unseen data.[4]

  • Regularization: Introduce regularization techniques (e.g., L1 or L2 regularization) that penalize model complexity, discouraging it from fitting the noise in the training data.[3]

  • Data Augmentation: If your dataset is small, data augmentation can artificially increase its size and diversity, helping the model to learn more general features.

  • Early Stopping: Monitor the model's performance on a validation set during training and stop the training process when the performance on the validation set starts to degrade.

Q3: I'm getting inconsistent results every time I run my experiment. What could be the cause?

A3: Inconsistent results in machine learning experiments often stem from a lack of reproducibility. Several factors can contribute to this:

  • Random Initialization: Many machine learning algorithms involve a random component, such as the initial weights in a neural network. If the random seed is not fixed, each run will start from a different point, potentially leading to different outcomes.

  • Data Shuffling: The order in which the data is presented to the model can influence the training process. If you are shuffling your data before each training epoch, not setting a fixed seed for the shuffle will lead to different data orders and, consequently, different results.

  • Stochastic Processes in the Algorithm: Some algorithms have inherent stochasticity. For example, dropout, a regularization technique in neural networks, randomly deactivates neurons during training.

To ensure reproducibility, it is crucial to set a fixed random seed at the beginning of your script for all libraries that involve randomness (e.g., NumPy, TensorFlow, PyTorch).

Troubleshooting Guides

Issue: "Data Leakage" Warning During Validation

Troubleshooting Steps:

  • Review Data Preprocessing: Ensure that any data preprocessing steps, such as scaling, normalization, or feature imputation, are performed after splitting the data into training and testing sets. If these steps are done on the entire dataset before splitting, information from the test set can "leak" into the training set.

  • Examine Feature Engineering: If you have engineered new features, verify that the information used to create these features is not derived from the test set.

  • Check for Duplicates: Ensure that there are no duplicate data points between your training and testing sets.

Experimental Protocols

Protocol: Evaluating Model Generalization with Cross-Validation

This protocol outlines the steps to assess the generalization performance of a predictive model using k-fold cross-validation.

  • Data Partitioning:

    • Randomly shuffle your dataset.

    • Divide the dataset into k equal-sized folds.

  • Iterative Training and Evaluation:

    • For each fold i from 1 to k:

      • Use fold i as the validation set.

      • Use the remaining k-1 folds as the training set.

      • Train your this compound model on the training set.

      • Evaluate the trained model on the validation set and record the performance metric (e.g., accuracy, AUC-ROC).

  • Performance Aggregation:

    • Calculate the average of the performance metrics recorded in each iteration. This average provides a more robust estimate of the model's performance on unseen data than a single train-test split.

Quantitative Data Summary

Table 1: Impact of Regularization on Model Performance

Regularization Parameter (λ)Training AccuracyValidation Accuracy
0.000.980.85
0.010.950.88
0.100.920.90
1.000.890.89

This table illustrates a typical scenario where increasing the regularization parameter helps to reduce overfitting, leading to improved validation accuracy up to a certain point.

Visualizations

Experimental_Workflow cluster_data Data Preparation cluster_model Model Training & Evaluation cluster_results Results raw_data Raw Experimental Data preprocess Data Preprocessing (Scaling, Normalization) raw_data->preprocess raw_data->preprocess split Train-Test Split preprocess->split preprocess->split train Train Model on Training Set split->train split->train evaluate Evaluate Model on Test Set train->evaluate train->evaluate performance Performance Metrics evaluate->performance evaluate->performance

Caption: A typical workflow for a machine learning experiment.

Overfitting_vs_Underfitting cluster_overfitting Overfitting cluster_underfitting Underfitting cluster_goodfit Good Fit overfitting High Training Performance Low Test Performance goodfit High Training Performance High Test Performance overfitting->goodfit Increase Regularization Add More Data underfitting Low Training Performance Low Test Performance underfitting->goodfit Increase Model Complexity Add More Features

Caption: Relationship between model fit and performance.

References

How to prevent degradation of ML 10302 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with ML10302 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of ML10302?

A1: For initial stock solutions, it is recommended to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is a common solvent for many small molecule inhibitors and can help to minimize degradation that might occur in protic solvents. Ensure the DMSO is of high quality and stored properly to avoid moisture absorption, as water content can facilitate hydrolysis.

Q2: How should I store ML10302 stock solutions?

A2: To ensure the long-term stability of your ML10302 stock solution, it is crucial to adhere to proper storage practices.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or, for extended storage, at -80°C.[2] Protect the vials from light by using amber-colored vials or by wrapping them in aluminum foil.[2]

Q3: Can I store ML10302 in aqueous buffers?

A3: Storing ML10302 in aqueous buffers for extended periods is not recommended. ML10302 contains a benzoate ester functional group, which is susceptible to hydrolysis, especially in aqueous environments.[2] The rate of hydrolysis can be influenced by the pH and temperature of the buffer.[3] It is best to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before use.

Q4: What are the potential degradation pathways for ML10302 in solution?

A4: The primary degradation pathway for ML10302 is likely the hydrolysis of the ester bond, yielding 4-amino-5-chloro-2-methoxybenzoic acid and 2-(piperidin-1-yl)ethanol. This hydrolysis can be catalyzed by acidic or basic conditions, as well as by esterase enzymes that may be present in biological samples.[2][3] Another potential, though less likely, degradation pathway could involve the oxidation of the piperidine ring.[1]

Q5: How can I minimize the degradation of ML10302 in my experiments?

A5: To minimize degradation, always prepare fresh working solutions of ML10302 in your final aqueous buffer immediately prior to your experiment. Avoid prolonged storage of the compound in aqueous solutions.[4] When preparing stock solutions, use anhydrous DMSO.[5] For long-term storage, keep the stock solutions at -80°C and protect them from light.[6] When diluting into aqueous buffers, ensure the final DMSO concentration is compatible with your assay and as low as possible to maintain solubility.[5]

Troubleshooting Guides

Issue 1: I observe a loss of ML10302 activity over time in my cell-based assay.

  • Possible Cause: The compound may be degrading in the cell culture medium. Cell culture media are aqueous solutions, often buffered at a slightly alkaline pH (around 7.4), and are incubated at 37°C, all of which can accelerate ester hydrolysis.[3][7] Additionally, serum in the media may contain esterases that can enzymatically degrade ML10302.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment where you add ML10302 to your cell culture medium (with and without cells) and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC-MS.[7] This will help determine the rate of degradation.

    • Fresh Preparation: Prepare fresh dilutions of ML10302 in media for each experiment, and if possible, replenish the compound during long-term incubations.

    • Serum-Free Conditions: If your experimental design allows, test the stability of ML10302 in serum-free media to assess the contribution of serum esterases to its degradation.[7]

Issue 2: My experimental results with ML10302 are inconsistent between batches.

  • Possible Cause: Inconsistent storage and handling of the compound could be leading to varying levels of degradation. Repeated freeze-thaw cycles of the stock solution can introduce moisture and accelerate degradation.[1] Differences in the age of the stock solutions used for different experiments can also be a factor.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare multiple small aliquots of your stock solution from a freshly prepared batch. Use a new aliquot for each experiment to avoid freeze-thaw cycles.[1]

    • Standardize Protocols: Ensure that all users in the lab are following a standardized protocol for the storage and handling of ML10302 solutions.

    • Purity Check: If you suspect significant degradation of your stock solution, consider verifying its purity and concentration using an analytical technique like HPLC.

Data Presentation

Table 1: Factors Influencing the Stability of ML10302 in Solution

ParameterConditionPotential Effect on StabilityRecommendation
Solvent Aqueous BuffersIncreased risk of hydrolysis of the ester linkage.[2]Prepare fresh solutions before use.
Anhydrous DMSOProvides a more stable environment for storage.[5]Use for preparing stock solutions.
pH Acidic (pH < 6)May catalyze ester hydrolysis.[3]Buffer working solutions near neutral pH if possible.
Basic (pH > 8)Significantly accelerates ester hydrolysis.[3]Avoid highly basic conditions.
Temperature Elevated (e.g., 37°C)Increases the rate of chemical degradation.[3][4]Prepare solutions fresh and minimize incubation times.
Frozen (-20°C to -80°C)Slows down degradation significantly.[6]Recommended for long-term storage of stock solutions.
Light UV or direct lightMay promote photodegradation.[2][4]Store in amber vials or protect from light.
Freeze-Thaw Cycles Repeated cyclesCan introduce moisture and degrade the compound.[1]Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol 1: Assessment of ML10302 Stability in Aqueous Buffer

This protocol outlines a general method to determine the stability of ML10302 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of ML10302 in anhydrous DMSO.

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Prepare a working solution by diluting the ML10302 stock solution into the aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Incubation:

    • Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).

    • Protect the solution from light.

  • Sample Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a suitable C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the peak area of ML10302 at an appropriate UV wavelength.

  • Data Analysis:

    • Calculate the percentage of ML10302 remaining at each time point relative to the time 0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Mandatory Visualization

ML10302_Degradation_Pathway ML10302 ML10302 (Benzoate Ester) Hydrolysis Hydrolysis (H₂O, Acid/Base, or Esterases) ML10302->Hydrolysis Degradation_Product_1 4-amino-5-chloro-2-methoxybenzoic acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 2-(piperidin-1-yl)ethanol Hydrolysis->Degradation_Product_2

Caption: Potential hydrolytic degradation pathway of ML10302.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Check_Storage Review Storage Conditions: - Aliquoted? - Stored at -80°C? - Protected from light? Start->Check_Storage Check_Handling Review Solution Preparation: - Freshly prepared in aqueous buffer? - Anhydrous DMSO for stock? Start->Check_Handling Perform_Stability_Test Conduct Stability Assay (e.g., HPLC time-course) Check_Storage->Perform_Stability_Test Check_Handling->Perform_Stability_Test Stable Compound is Stable Perform_Stability_Test->Stable Yes Unstable Compound is Degrading Perform_Stability_Test->Unstable No Other_Factors Investigate Other Experimental Variables Stable->Other_Factors Optimize_Protocol Optimize Experimental Protocol: - Minimize incubation time - Replenish compound Unstable->Optimize_Protocol

Caption: Troubleshooting workflow for ML10302 stability issues.

Experimental_Workflow Prep_Stock 1. Prepare 10 mM Stock in Anhydrous DMSO Prep_Working 2. Dilute to 10 µM in Aqueous Buffer Prep_Stock->Prep_Working Incubate 3. Incubate at Desired Temperature (Protected from Light) Prep_Working->Incubate Sample 4. Collect Aliquots at Time Points Incubate->Sample Quench 5. Quench with Acetonitrile Sample->Quench Analyze 6. Analyze by HPLC Quench->Analyze Data_Analysis 7. Calculate % Remaining Analyze->Data_Analysis

Caption: Workflow for assessing ML10302 stability in solution.

References

Interpreting unexpected results with ML 10302 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ML 10302.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected increase in sAPPα levels after this compound treatment in our Alzheimer's disease model. What could be the reason?

A1: Several factors could contribute to this unexpected result. First, verify the biological activity of your this compound stock. We recommend running a simple in vitro assay to confirm its potency as a 5-HT4 partial agonist. Second, consider the expression levels of the 5-HT4 receptor in your specific cell line or animal model, as low expression can lead to a diminished response. Finally, review your experimental protocol, paying close attention to the dosage and administration route, as these can significantly impact the compound's efficacy.

Q2: Our in vivo experiments with this compound are showing inconsistent progastrokinetic effects. Why might this be happening?

A2: Inconsistent in vivo effects can stem from variability in drug metabolism and bioavailability among individual animals. We suggest increasing the sample size to ensure statistical power. Additionally, consider alternative routes of administration that may offer more consistent systemic exposure. It is also crucial to control for diet and other environmental factors that can influence gastrointestinal motility.

Q3: We have observed a paradoxical effect where this compound appears to be inhibiting a cellular process we expected it to activate. How can we interpret this?

A3: A paradoxical effect could indicate off-target activity or the activation of a compensatory signaling pathway. As a potent 5-HT4 partial agonist, high concentrations of this compound could potentially lead to receptor desensitization or downregulation over time. We recommend performing a dose-response curve to determine if the effect is concentration-dependent. Additionally, consider using a 5-HT4 antagonist to confirm that the observed effect is mediated by the 5-HT4 receptor.

Troubleshooting Guides

Issue 1: Lack of Efficacy in sAPPα Secretion Assay

If you are not observing the expected increase in soluble amyloid precursor protein alpha (sAPPα) levels, follow this troubleshooting workflow:

Experimental Workflow for Troubleshooting Lack of Efficacy

G A Start: No increase in sAPPα observed B Verify this compound Activity: Run in vitro 5-HT4 receptor binding assay A->B C Check 5-HT4 Receptor Expression: Perform qPCR or Western blot on your model B->C If active F Conclusion: Identify potential cause B->F If inactive D Optimize Dosing Regimen: Titrate concentration and vary administration route C->D If expression is confirmed C->F If no expression E Assess Assay Sensitivity: Include positive and negative controls D->E If still no effect D->F If effect is observed E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ML10302 This compound HTR4 5-HT4 Receptor ML10302->HTR4 AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates sAPPa sAPPα Secretion CREB->sAPPa Promotes

ML 10302 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ML 10302. Below you will find guidance on the stability and long-term storage of this compound, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

There are varying recommendations for the storage of solid this compound. For optimal stability, it is advisable to store the compound at 2-8°C.[1] Some suppliers also suggest desiccating the product at room temperature.[2] For extended long-term storage, keeping the powdered form at -20°C has also been suggested.[3]

Q2: How should I prepare and store stock solutions of this compound?

For preparing stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO. To maintain the stability of the solution, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q3: What is the shelf-life of this compound stock solutions?

When stored as a stock solution, this compound is stable for up to 6 months at -80°C and for up to 1 month at -20°C.

Q4: Are there any known degradation pathways for this compound?

Currently, there is no publicly available information detailing the specific degradation pathways of this compound.

Q5: What are the known biological effects of this compound?

This compound is a potent and selective partial agonist for the 5-HT4 receptor.[2] It has been shown to have pro-gastrokinetic effects and to increase levels of soluble amyloid precursor protein alpha (sAPPα) in animal models of Alzheimer's disease.[2]

Stability and Storage Conditions

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions for both solid and dissolved forms of the compound.

Table 1: Long-Term Storage of Solid this compound

ConditionTemperatureDurationAdditional Notes
Recommended2-8°CLong-term---
AlternativeRoom TemperatureNot specifiedMust be stored under desiccated conditions.[2]
Extended Storage-20°C3 yearsFor the powdered form.[3]

Table 2: Storage of this compound in Solution

SolventTemperatureDurationRecommendations
Not specified-80°C1 yearAliquot to avoid freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound is stored at the recommended temperature and protected from moisture. For solutions, use aliquots to avoid repeated freeze-thaw cycles.
Inaccurate concentration of this compound solution.Prepare fresh stock solutions and verify the concentration using a suitable analytical method, if available.
Reduced or no biological activity Loss of potency due to prolonged storage at inappropriate temperatures.Use a fresh vial of the compound or a newly prepared stock solution. Compare with a new lot if possible.
The compound has degraded.Discard the old stock and prepare a new solution from a fresh solid sample.
Precipitation of the compound in solution Poor solubility in the chosen solvent or exceeding the solubility limit.Ensure the solvent is appropriate for this compound. Gently warm the solution or sonicate to aid dissolution. Prepare a more dilute solution if necessary.

Experimental Workflow & Signaling Pathway

Experimental Workflow for Assessing Compound Stability

To ensure the integrity of this compound in your experiments, a systematic workflow should be followed. This includes proper handling, storage, and periodic quality control.

experimental_workflow Figure 1. Recommended Experimental Workflow for this compound Handling cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control (Optional) receive Receive this compound store_solid Store Solid at 2-8°C (or -20°C for long-term) receive->store_solid prepare_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw qc_check Perform QC Check (e.g., HPLC) on aged stock store_solution->qc_check prepare_working Prepare Working Solution thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: A logical workflow for receiving, storing, preparing, and using this compound to maintain compound integrity.

Signaling Pathway of this compound as a 5-HT4 Agonist

This compound acts as a partial agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.

signaling_pathway Figure 2. Simplified Signaling Pathway of this compound ML10302 This compound HTR4 5-HT4 Receptor (GPCR) ML10302->HTR4 Binds and Activates Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., increased sAPPα, pro-gastrokinetic effects) PKA->CellularResponse Phosphorylates targets leading to

Caption: The binding of this compound to the 5-HT4 receptor activates a Gs-protein-mediated signaling cascade.

References

Technical Support Center: Improving the Bioavailability of ML10302 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of ML10302 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is ML10302 and what is its mechanism of action?

ML10302 is a potent and selective 5-HT4 partial agonist. Its chemical name is 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride. As a 5-HT4 receptor agonist, it has been shown to have progastrokinetic effects, meaning it stimulates motility in the gastrointestinal tract.[1] This action is mediated through cholinergic pathways.[1]

Q2: What are the key physicochemical properties of ML10302?

The key properties of ML10302 are summarized in the table below.

PropertyValueSource
Molecular FormulaC15H21ClN2O3[2][3]
Molecular Weight312.79 g/mol [2][3]
XLogP32.6[2]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors4[4]

Q3: What are the potential reasons for low oral bioavailability of a compound like ML10302?

Low oral bioavailability can stem from several factors, which can be broadly categorized as:

  • Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low intestinal permeability: The drug may not efficiently cross the intestinal wall to enter the bloodstream.

  • First-pass metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[5]

  • Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

  • Chemical instability: The drug may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Troubleshooting Guide

This guide addresses common issues encountered when observing low or variable bioavailability of ML10302 in animal models.

Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC)

  • Possible Cause: Poor aqueous solubility of ML10302.

    • Troubleshooting Steps:

      • Formulation Enhancement: The primary approach is to improve the dissolution rate and maintain a solubilized state.[6] Consider the formulation strategies outlined in Table 2.

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[7]

      • Use of Excipients: Incorporate solubilizing agents, surfactants, or cyclodextrins in the formulation.[7]

  • Possible Cause: Poor intestinal permeability.

    • Troubleshooting Steps:

      • Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal membrane.[8]

      • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption through lymphatic transport.[7][9]

  • Possible Cause: Extensive first-pass metabolism.

    • Troubleshooting Steps:

      • Determine Absolute Bioavailability: Conduct a study with both intravenous (IV) and oral (PO) administration to quantify the extent of first-pass metabolism.[6] The formula is: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

      • Co-administration with Inhibitors: In exploratory studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) to assess the impact on bioavailability.

Issue 2: High Variability in Plasma Concentrations Between Animals

  • Possible Cause: Inconsistent dosing technique.

    • Troubleshooting Steps:

      • Standardize Oral Gavage: Ensure a consistent and accurate oral gavage technique. Verify dose volume and concentration for each animal.[6]

      • Confirm Placement: Double-check the placement of the gavage needle to prevent accidental administration into the lungs.[6]

  • Possible Cause: Interaction with food.

    • Troubleshooting Steps:

      • Implement a Fasting Period: A consistent fasting period (e.g., 4-12 hours) before dosing can reduce variability.[6]

      • Standardize Diet: Ensure all animals are on the same diet, as components of the chow can interact with the drug.

Experimental Protocols

Protocol 1: Determination of Absolute Bioavailability of ML10302 in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group 1: Intravenous (IV) administration (n=5).

    • Group 2: Oral (PO) administration (n=5).

  • Dosing:

    • IV Group: Administer ML10302 at 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) via the tail vein.

    • PO Group: Administer ML10302 at 10 mg/kg in the test formulation via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of ML10302 in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both groups.

  • Bioavailability Calculation: Use the formula provided in the troubleshooting section to calculate the absolute bioavailability.

Protocol 2: Formulation Screening for Improved Oral Absorption

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Formulations to Test (Example):

    • Formulation A: Suspension in 0.5% methylcellulose.

    • Formulation B: Solution in 20% Solutol HS 15.

    • Formulation C: Self-Emulsifying Drug Delivery System (SEDDS).

  • Dosing: Administer ML10302 at a consistent dose (e.g., 10 mg/kg) in each formulation via oral gavage to different groups of rats (n=5 per group).

  • Blood Sampling and Analysis: Follow the same procedure as in Protocol 1.

  • Data Comparison: Compare the pharmacokinetic profiles (AUC and Cmax) of the different formulations to identify the one that provides the greatest improvement in exposure.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Data for ML10302 in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
0.5% Methylcellulose (Suspension)150 ± 351.0450 ± 90
20% Solutol HS 15 (Solution)450 ± 700.51350 ± 210
SEDDS700 ± 1200.52800 ± 450

Table 2: Common Formulation Strategies to Enhance Bioavailability

StrategyMechanism of ActionExamples of Excipients
Solubilization Increases the concentration of dissolved drug in the GI tract.Surfactants (e.g., Polysorbate 80, Solutol HS 15), Cyclodextrins (e.g., HP-β-CD)
Particle Size Reduction Increases surface area for faster dissolution.Not applicable (excipient-based)
Lipid-Based Formulations Promotes dissolution and can enhance lymphatic uptake.[9]Oils (e.g., sesame oil, Capryol 90), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., Transcutol)
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form.[9]Polymers (e.g., PVP, HPMC)

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_outcome Outcome animal_model Select Animal Model (e.g., Rat) formulation Prepare ML10302 Formulations (e.g., Suspension, Solution, SEDDS) animal_model->formulation dosing Oral Administration (Gavage) formulation->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling bioanalysis LC-MS/MS Analysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Determine Bioavailability & Compare Formulations pk_analysis->bioavailability

Caption: Workflow for assessing the oral bioavailability of ML10302.

troubleshooting_logic start Low Bioavailability Observed? solubility Poor Solubility? start->solubility Yes permeability Poor Permeability? solubility->permeability No formulation Improve Formulation (e.g., SEDDS, ASD) solubility->formulation Yes metabolism High First-Pass Metabolism? permeability->metabolism No permeation_enhancers Add Permeation Enhancers permeability->permeation_enhancers Yes iv_study Conduct IV Study to Quantify Absolute BA metabolism->iv_study Yes

Caption: Troubleshooting logic for low bioavailability of ML10302.

signaling_pathway ML10302 ML10302 HTR4 5-HT4 Receptor ML10302->HTR4 Binds & Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Cholinergic Cholinergic Neuron Activation PKA->Cholinergic Prokinesia Increased Gut Motility (Progastrokinetic Effect) Cholinergic->Prokinesia

Caption: Simplified signaling pathway of ML10302 as a 5-HT4 agonist.

References

Technical Support Center: Overcoming Poor Cellular Uptake of ML10302

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML10302. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential challenges with the cellular uptake of ML10302 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML10302 and what is its mechanism of action?

ML10302 is a potent and selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor. As a G-protein coupled receptor (GPCR), the 5-HT4 receptor, upon activation by an agonist like ML10302, primarily couples to the Gαs subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, and modulate cellular functions.

Q2: I am not observing the expected biological effect of ML10302 in my cell-based assay. Could this be due to poor cellular uptake?

While ML10302 is a small molecule, suboptimal cellular uptake can be a reason for a diminished or absent biological effect in cell-based assays. Several factors can influence the ability of a small molecule to cross the cell membrane and reach its intracellular target. These can include the compound's physicochemical properties, the specific characteristics of the cell line you are using, and the experimental conditions.

Q3: What are the key physicochemical properties of ML10302 that might influence its cellular uptake?

Understanding the physicochemical properties of ML10302 can help in troubleshooting potential uptake issues.

PropertyValueImplication for Cellular Uptake
Molecular Weight 312.79 g/mol [1][2]The relatively low molecular weight is generally favorable for passive diffusion across the cell membrane.
XLogP3 2.6[1]This value suggests that ML10302 is moderately lipophilic. While some lipophilicity is required to cross the lipid bilayer of the cell membrane, very high lipophilicity can sometimes lead to non-specific binding to cellular components or aggregation.
Hydrogen Bond Donors 1[1]A low number of hydrogen bond donors is generally favorable for membrane permeability.
Hydrogen Bond Acceptors 5The number of hydrogen bond acceptors is a factor to consider in overall polarity.

Q4: How can I improve the solubility of ML10302 in my cell culture medium?

Poor solubility can be a primary reason for low effective concentration and apparent poor cellular uptake. If you observe precipitation or cloudiness in your working solutions, consider the following:

  • Use of a Co-solvent: Prepare a high-concentration stock solution of ML10302 in a biocompatible organic solvent like dimethyl sulfoxide (DMSO). Subsequently, dilute this stock solution into your aqueous cell culture medium. It is critical to ensure that the final concentration of the organic solvent is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of ML10302 contains a basic amine, altering the pH of your culture medium is generally not recommended as it can significantly impact cell health and physiology.

  • Formulation with Solubilizing Agents: For in vivo studies or specific in vitro applications, formulation with cyclodextrins or other solubilizing agents could be considered, though this may not be necessary for standard cell culture experiments.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot experiments where poor cellular uptake of ML10302 is suspected.

Problem: No or weak downstream signaling observed after ML10302 treatment.

Possible Cause 1: Insufficient intracellular concentration of ML10302.

Solutions:

  • Optimize ML10302 Concentration and Incubation Time:

    • Perform a dose-response experiment with a wide range of ML10302 concentrations.

    • Conduct a time-course experiment to determine the optimal incubation time for observing the desired effect.

  • Enhance Membrane Permeability:

    • Use of Permeabilizing Agents (for specific endpoint assays): For certain fixed-cell assays (e.g., immunofluorescence), mild detergents like saponin or digitonin can be used to transiently permeabilize the cell membrane. This is not suitable for live-cell assays.

    • Lipid-based Delivery Systems: For challenging situations, consider formulating ML10302 into liposomes or other lipid-based nanoparticles to facilitate its entry into cells.

Possible Cause 2: Active efflux of ML10302 from the cells.

Solutions:

  • Inhibition of Efflux Pumps:

    • Some cell lines express high levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can actively pump small molecules out of the cell.

    • Co-incubate your cells with a known inhibitor of common efflux pumps (e.g., verapamil for P-gp) and ML10302. If the biological response to ML10302 is enhanced in the presence of the inhibitor, it suggests that active efflux is a contributing factor.

Problem: High variability in experimental results.

Possible Cause: Compound aggregation.

Solutions:

  • Visual Inspection: Carefully inspect your stock and working solutions for any signs of precipitation or cloudiness.

  • Inclusion of a Non-ionic Detergent: In biochemical assays or some cell-based assays, including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can help to prevent the formation of compound aggregates.

Experimental Protocols

Protocol 1: Indirect Assessment of Cellular Uptake via a Functional Assay (cAMP Measurement)

This protocol provides a method to indirectly assess the cellular uptake of ML10302 by measuring the downstream signaling event of cAMP production.

Materials:

  • Cells expressing the 5-HT4 receptor

  • ML10302

  • Cell culture medium

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed your cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • On the day of the assay, replace the culture medium with serum-free medium and pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.

    • Prepare serial dilutions of ML10302 in serum-free medium containing the PDE inhibitor.

    • Add the ML10302 solutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells according to the instructions provided with your cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the ML10302 concentration to generate a dose-response curve.

Protocol 2: Direct Quantification of Intracellular ML10302 using LC-MS/MS

This protocol describes a method for the direct measurement of intracellular ML10302 concentrations.

Materials:

  • Cells expressing the 5-HT4 receptor

  • ML10302

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile

  • Internal standard (a structurally similar molecule to ML10302)

  • LC-MS/MS instrument

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to confluency.

    • Treat the cells with a known concentration of ML10302 for a specific duration.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Harvest the cells by scraping or trypsinization.

  • Cell Lysis:

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

  • Protein Precipitation and Sample Preparation:

    • Add a known amount of the internal standard to the cell lysate.

    • Precipitate the proteins by adding three volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of ML10302.

  • Data Normalization:

    • Determine the protein concentration of the cell lysate using a BCA assay.

    • Normalize the intracellular ML10302 concentration to the total protein content (e.g., in pmol/mg protein).

Visualizations

G cluster_membrane Cell Membrane ML10302 ML10302 HTR4 5-HT4 Receptor ML10302->HTR4 binds Gs Gαs HTR4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

Caption: 5-HT4 Receptor Signaling Pathway.

G Start Start: No/Weak Biological Effect of ML10302 CheckSolubility Check Solubility of ML10302 in Working Solution Start->CheckSolubility OptimizeConcentration Optimize Concentration and Incubation Time CheckSolubility->OptimizeConcentration Soluble End End: Re-evaluate Experiment CheckSolubility->End Insoluble CheckEfflux Suspect Active Efflux? OptimizeConcentration->CheckEfflux UseEffluxInhibitor Use Efflux Pump Inhibitor (e.g., Verapamil) CheckEfflux->UseEffluxInhibitor Yes MeasureUptake Directly Measure Intracellular ML10302 (LC-MS/MS) CheckEfflux->MeasureUptake No UseEffluxInhibitor->MeasureUptake MeasureUptake->End

Caption: Troubleshooting Workflow for Poor ML10302 Cellular Uptake.

G Start Goal: Enhance ML10302 Cellular Uptake IsSolubilityIssue Is Solubility the Primary Issue? Start->IsSolubilityIssue UseCosolvent Use Co-solvent (e.g., DMSO) for Stock Solution IsSolubilityIssue->UseCosolvent Yes IsEffluxSuspected Is Active Efflux Suspected? IsSolubilityIssue->IsEffluxSuspected No UseCosolvent->IsEffluxSuspected CoAdministerInhibitor Co-administer with an Efflux Pump Inhibitor IsEffluxSuspected->CoAdministerInhibitor Yes ConsiderFormulation Consider Advanced Formulation (e.g., Liposomes) IsEffluxSuspected->ConsiderFormulation No CoAdministerInhibitor->ConsiderFormulation

Caption: Decision Tree for Enhancing ML10302 Uptake.

References

Technical Support Center: ML 10302 for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing ML 10302 in in-vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound hydrochloride is a potent and selective partial agonist for the 5-HT4 receptor. In in-vivo studies, it has been shown to exhibit progastrokinetic effects, meaning it enhances gastrointestinal motility. It displays high selectivity for the 5-HT4 receptor over the 5-HT3 receptor.

Q2: How should I prepare this compound hydrochloride for in-vivo administration?

A2: The optimal preparation method depends on the desired route of administration and the experimental model. Due to the lack of specific public solubility data for this compound hydrochloride, it is recommended to perform small-scale solubility tests to determine the best vehicle for your specific concentration needs. A general starting point for formulation is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS). For oral gavage, a suspension in a vehicle like 0.5% methylcellulose with 1% TWEEN® 80 can be considered.

Q3: What are the potential side effects of this compound administration in animal models?

A3: As a 5-HT4 receptor agonist, potential side effects are primarily related to its prokinetic activity. These can include diarrhea, increased defecation, and abdominal cramping.[1] While newer 5-HT4 agonists are designed to have fewer cardiovascular side effects than older generations, it is still prudent to monitor animals for any signs of cardiac distress, especially at higher doses.[1] Other reported adverse events for some 5-HT4 agonists in clinical trials include headache and nausea.[1]

Q4: How can I differentiate between the effects of the vehicle and this compound?

A4: It is crucial to include a vehicle control group in your experimental design. This group receives the same formulation as the treatment group, but without this compound. By comparing the outcomes of the vehicle control group to the untreated control group and the this compound-treated group, you can isolate the effects of the compound from those of the vehicle.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound Formulation
  • Symptom: The this compound hydrochloride does not fully dissolve, or a precipitate forms after preparation or upon storage.

  • Possible Causes:

    • The concentration of this compound exceeds its solubility limit in the chosen vehicle.

    • The pH of the solution is not optimal for solubility.

    • The temperature of the solution has changed, affecting solubility.

    • Interaction between the compound and the vehicle.

  • Troubleshooting Steps:

    • Sonication: Use a sonicator to aid in the dissolution of the compound.

    • Gentle Warming: Gently warm the solution in a water bath to increase solubility. Be cautious, as excessive heat may degrade the compound.

    • Adjust pH: If the compound's solubility is pH-dependent, a slight adjustment of the vehicle's pH might improve dissolution.

    • Co-solvents: For intravenous or intraperitoneal injections, after initially dissolving in a minimal amount of DMSO, consider a gradual dilution into the aqueous vehicle. The final concentration of DMSO should be kept low (typically below 5-10%) to minimize toxicity.

    • Alternative Vehicles: If precipitation persists, consider testing alternative vehicles.

Issue 2: Unexpected Animal Mortality or Severe Adverse Reactions
  • Symptom: Animals exhibit severe adverse reactions (e.g., seizures, lethargy, respiratory distress) or unexpected death following administration.

  • Possible Causes:

    • The dose of this compound is too high, leading to toxicity.

    • Toxicity of the vehicle, especially with high concentrations of organic solvents like DMSO.

    • Rapid injection rate causing acute adverse events.

    • Off-target effects of the compound.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dose in subsequent experiments. Conduct a dose-response study to determine the maximum tolerated dose (MTD).

    • Vehicle Toxicity Check: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. If the vehicle is the issue, consider reducing the concentration of any organic solvents or choosing a more biocompatible vehicle.

    • Slower Administration: For intravenous injections, reduce the rate of infusion.

    • Monitor Vital Signs: Closely monitor the animals' vital signs and behavior post-administration to detect early signs of distress.

Issue 3: Inconsistent or Lack of Expected Efficacy
  • Symptom: The expected prokinetic or other biological effects of this compound are not observed, or the results are highly variable between animals.

  • Possible Causes:

    • The dose of this compound is too low.

    • Poor bioavailability due to formulation issues or route of administration.

    • Degradation of the compound.

    • Biological variability within the animal cohort.

  • Troubleshooting Steps:

    • Dose Escalation: If no adverse effects are observed, consider a dose-escalation study to determine an effective dose.

    • Formulation Check: Ensure the compound is fully dissolved or uniformly suspended in the vehicle immediately before administration.

    • Fresh Preparation: Prepare the formulation fresh for each experiment to avoid degradation.

    • Route of Administration: Consider if the chosen route of administration is appropriate for achieving the desired systemic exposure.

    • Increase Sample Size: To account for biological variability, ensure a sufficient number of animals per group.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC₁₅H₂₂Cl₂N₂O₃[2]
Molecular Weight349.25 g/mol [2]
Purity≥99% (HPLC)

Table 2: Solubility Profile of this compound Hydrochloride (Qualitative)

SolventSolubilityNotes
WaterData not publicly availableAs a hydrochloride salt, it is expected to have some aqueous solubility.
Saline (0.9% NaCl)Data not publicly availableSimilar to water, some solubility is expected.
DMSOData not publicly availableGenerally, small organic molecules have good solubility in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for Intraperitoneal (IP) Injection

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Sterile 0.9% saline

    • Sterile, conical microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, you might start by adding 10 µL of DMSO for every 1 mg of compound.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes.

    • Slowly add the required volume of sterile 0.9% saline to achieve the final desired concentration. Add the saline dropwise while vortexing to prevent precipitation. The final DMSO concentration should ideally be below 10%.

    • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for injection.

    • Prepare the vehicle control by mixing the same volumes of DMSO and saline without the this compound hydrochloride.

Mandatory Visualization

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In-Vivo Administration cluster_observe Observation & Data Collection cluster_analysis Data Analysis prep1 Weigh this compound HCl prep2 Dissolve in DMSO prep1->prep2 prep3 Dilute with Saline prep2->prep3 prep4 Vortex & Sonicate prep3->prep4 admin1 Animal Acclimatization prep4->admin1 Formulation Ready admin2 Dose Calculation admin1->admin2 admin3 Administer via IP Injection admin2->admin3 admin4 Administer Vehicle Control admin2->admin4 obs1 Monitor for Adverse Effects admin3->obs1 admin4->obs1 obs2 Measure Prokinetic Activity obs1->obs2 obs3 Collect Biological Samples obs2->obs3 an1 Compare Treatment vs. Control obs3->an1 an2 Statistical Analysis an1->an2 an3 Interpret Results an2->an3

Caption: Experimental workflow for an in-vivo study using this compound.

Troubleshooting_Flowchart cluster_sol Solubility Troubleshooting cluster_tox Toxicity Troubleshooting cluster_eff Efficacy Troubleshooting start Unexpected Experimental Outcome issue Identify the Issue start->issue solubility Poor Solubility / Precipitation issue->solubility Formulation Issue mortality High Mortality / Adverse Events issue->mortality Toxicity Issue efficacy Lack of Efficacy / High Variability issue->efficacy Efficacy Issue sol1 Sonicate / Gentle Warming solubility->sol1 tox1 Reduce Dose mortality->tox1 eff1 Increase Dose efficacy->eff1 sol2 Adjust Co-solvent Ratio sol1->sol2 sol3 Test Alternative Vehicle sol2->sol3 end Resolution sol3->end tox2 Check Vehicle Toxicity tox1->tox2 tox3 Slow Down Administration Rate tox2->tox3 tox3->end eff2 Prepare Fresh Formulation eff1->eff2 eff3 Increase Sample Size eff2->eff3 eff3->end

Caption: Decision tree for troubleshooting common in-vivo experiment issues.

References

Validation & Comparative

A Comparative Analysis of ML10302 and Other 5-HT4 Receptor Agonists for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of the selective 5-HT4 receptor agonist ML10302 with other notable 5-HT4 agonists, including prucalopride and velusetrag. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of research tools and potential therapeutic candidates.

Summary of In Vitro Efficacy

The following table summarizes the key in vitro pharmacological parameters for ML10302, prucalopride, and velusetrag. It is important to note that the data presented are compiled from various studies and, therefore, may not be directly comparable due to differing experimental conditions.

CompoundParameterValueAssay SystemReference
ML10302 Ki1.07 nMRadioligand Binding Assay[1]
EC504 nMNot Specified
Intrinsic ActivityPartial AgonistNot Specified
Prucalopride pKi (5-HT4a)8.60Radioligand Binding Assay
pEC507.48Guinea Pig Colon Contraction[2]
pEC507.81Rat Esophagus Relaxation[2]
Intrinsic Activity0.63 - 0.86 (relative to 5-HT)Porcine/Human Atrial Contraction[3][4]
Velusetrag pEC508.3cAMP Accumulation (HEK-293 cells)[5]
Intrinsic Activity95% (of 5-HT max response)cAMP Accumulation (HEK-293 cells)
pEC507.9Guinea Pig Colon Contraction
Intrinsic Activity83% (of 5-HT max response)Guinea Pig Colon Contraction

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical 5-HT4 receptor signaling pathway and a typical experimental workflow for assessing agonist-induced cAMP accumulation.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT4R 5-HT4 Receptor Gs Gs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Agonist 5-HT4 Agonist (e.g., ML10302) Agonist->5-HT4R Binds to

Figure 1: 5-HT4 Receptor Signaling Pathway.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing 5-HT4 receptors (e.g., CHO-K1, HEK-293) Start->Cell_Culture Harvest_Cells Harvest and resuspend cells in assay buffer Cell_Culture->Harvest_Cells Dispense_Cells Dispense cell suspension into a 384-well plate Harvest_Cells->Dispense_Cells Add_Compound Add 5-HT4 agonist (e.g., ML10302) at various concentrations Dispense_Cells->Add_Compound Incubate Incubate at room temperature (e.g., 60 minutes) Add_Compound->Incubate Lysis_Detection Add lysis buffer and cAMP detection reagents (e.g., HTRF) Incubate->Lysis_Detection Read_Plate Read plate on a compatible plate reader Lysis_Detection->Read_Plate Data_Analysis Analyze data to determine EC50 and Emax values Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: cAMP Assay Experimental Workflow.

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a 5-HT4 agonist by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

  • Cells stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Assay buffer (e.g., PBS containing a phosphodiesterase inhibitor like IBMX).

  • Test compounds (ML10302, prucalopride, velusetrag) and a reference agonist (5-HT).

  • cAMP assay kit (e.g., HTRF cAMP Dynamic 2 Assay Kit).

  • 384-well white opaque assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture: Culture the cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend the pellet in the assay buffer to a final concentration of approximately 300,000 cells/mL.

  • Cell Dispensing: Dispense 5 µL of the cell suspension (1500 cells) into each well of the 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (5-HT) in the assay buffer.

  • Compound Addition: Add 2.5 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for cAMP production.

  • Lysis and Detection: Add 5 µL of the cAMP-d2 reagent (lysis buffer) followed by 5 µL of the anti-cAMP cryptate reagent to each well.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Convert the fluorescence ratio to cAMP concentration using a standard curve. Plot the concentration-response curves and determine the pEC50 and Emax values for each compound. The intrinsic activity is calculated as the maximal response of the test compound divided by the maximal response of the reference agonist (5-HT).

Isolated Guinea Pig Colon Contractility Assay

Objective: To assess the prokinetic activity of a 5-HT4 agonist by measuring its effect on the contractility of isolated guinea pig colonic tissue.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350g).

  • Krebs-Henseleit solution.

  • Test compounds (ML10302, prucalopride, velusetrag) and a reference agonist (5-HT).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize the guinea pig and dissect the distal colon. Place the tissue in Krebs-Henseleit solution.

  • Mounting: Prepare longitudinal muscle strips with the myenteric plexus attached and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.

  • Compound Addition: Add cumulative concentrations of the test compounds or the reference agonist (5-HT) to the organ baths.

  • Data Recording: Record the isometric contractions using the force transducers and data acquisition system.

  • Data Analysis: Measure the amplitude of the contractions at each concentration. Plot the concentration-response curves and determine the pEC50 and Emax values. The intrinsic activity is calculated as the maximal contraction induced by the test compound relative to the maximal contraction induced by 5-HT.[6]

Disclaimer

The data presented in this guide are for research purposes only and are compiled from publicly available scientific literature. The experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution. Researchers are encouraged to consult the primary literature for detailed experimental protocols and to conduct their own head-to-head comparisons for the most accurate assessment of relative efficacy.

References

Unraveling the Impact of ML 10302 on Amyloid Precursor Protein Processing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the modulation of amyloid precursor protein (APP) processing is a cornerstone of Alzheimer's disease research. This guide provides a comparative analysis of ML 10302, a 5-HT4 receptor partial agonist, and its effect on the non-amyloidogenic pathway of APP processing. We will objectively compare its performance with alternative strategies and present supporting experimental data to validate its effects.

The processing of APP is a critical event in the pathogenesis of Alzheimer's disease. It can follow one of two main pathways: the amyloidogenic pathway, which leads to the production of the neurotoxic amyloid-beta (Aβ) peptide, or the non-amyloidogenic pathway, which produces the soluble and neuroprotective sAPPα fragment. Shifting the balance towards the non-amyloidogenic pathway is a promising therapeutic strategy. This compound has emerged as a compound of interest for its potential to promote this shift.

Mechanism of Action: 5-HT4 Receptor Agonism

This compound is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Activation of 5-HT4 receptors is known to stimulate the non-amyloidogenic processing of APP, leading to an increased secretion of sAPPα.[1] This effect is thought to be mediated through a cAMP-dependent signaling cascade that enhances the activity of α-secretase, the enzyme that initiates the non-amyloidogenic pathway.

Comparative Performance of APP Processing Modulators

To objectively evaluate the efficacy of this compound, its performance in promoting sAPPα secretion is compared with other 5-HT4 agonists and compounds with different mechanisms of action, such as β-secretase (BACE1) and γ-secretase inhibitors.

Compound ClassCompoundOrganism/Cell LineDose/ConcentrationChange in sAPPα LevelsReference
5-HT4 Agonist This compound Mouse (C57BL/6j)20 mg/kg (s.c.)Increased in cortex [1]
5-HT4 AgonistPrucaloprideMouse (C57BL/6j)5 or 10 mg/kg (s.c.)Significantly increased in hippocampus and cortex[1]
5-HT4 AgonistRS 67333Mouse (C57BL/6)1 mg/kg (i.p.)2.33-fold increase (hippocampus), 1.73-fold increase (frontal cortex)[2]
5-HT4 AgonistSerotoninCOS-7 cellsEC50Dose-dependent increase[2]
BACE1 Inhibitor Atabecestat (JNJ-54861911)Human5, 25, and 50 mgDose-dependent increase in CSF[3]
BACE1 InhibitorLY2886721HumanNot specifiedIncreased in CSF[4][5]
γ-Secretase Inhibitor DAPTHEK293 cellsIC50Greater inhibition of Aβ than NICD generation[6]
γ-Secretase InhibitorCompound EHEK293 cellsIC50 (~8 nM for Aβ)Greater inhibition of Aβ than NICD generation[6]

Experimental Protocols

The validation of this compound's effect on APP processing relies on robust experimental methodologies to quantify sAPPα levels. The following are detailed protocols for the key experiments cited.

In Vivo Administration and Tissue Preparation (Mouse Model)
  • Animal Model: Male C57BL/6j mice (8 weeks old) are used.[1]

  • Compound Administration: this compound is administered subcutaneously (s.c.) at a dose of 20 mg/kg.[1]

  • Time Course: Animals are euthanized at various time points (e.g., up to 240 minutes) post-injection.[1]

  • Tissue Extraction: The hippocampus and cortex are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C until analysis.[1]

  • Protein Extraction: Tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

Quantification of sAPPα by Western Blot
  • Protein Quantification: The total protein concentration in the brain extracts is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for sAPPα.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Quantification of sAPPα by Enzyme-Linked Immunosorbent Assay (ELISA)
  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for sAPPα.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Brain lysate samples and a series of sAPPα standards of known concentrations are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for sAPPα is added to the wells.

  • Enzyme Conjugate Incubation: Following another wash, a streptavidin-HRP conjugate is added.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colorimetric signal.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of sAPPα in the samples is determined by comparison to the standard curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

APP_Processing_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML_10302 This compound 5HT4R 5-HT4 Receptor ML_10302->5HT4R binds & activates sAPP_alpha sAPPα (Neuroprotective) Gs Gαs 5HT4R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces APP Amyloid Precursor Protein (APP) APP->sAPP_alpha alpha_secretase α-secretase (ADAM10) alpha_secretase->APP cleaves Gs->AC activates PKA Protein Kinase A cAMP->PKA activates PKA->alpha_secretase activates (indirectly)

This compound Signaling Pathway for sAPPα Production.

Experimental_Workflow Start Start: In Vivo Experiment Animal_Treatment Administer this compound to Mice Start->Animal_Treatment Tissue_Harvest Harvest Brain Tissue (Cortex & Hippocampus) Animal_Treatment->Tissue_Harvest Protein_Extraction Extract Soluble Proteins Tissue_Harvest->Protein_Extraction Quantification_Method Choose Quantification Method Protein_Extraction->Quantification_Method Western_Blot Western Blot Analysis Quantification_Method->Western_Blot Immunoblotting ELISA ELISA Assay Quantification_Method->ELISA Immunoassay WB_Steps 1. SDS-PAGE 2. Protein Transfer 3. Antibody Incubation 4. Detection & Densitometry Western_Blot->WB_Steps ELISA_Steps 1. Plate Coating 2. Sample Incubation 3. Detection Antibody 4. Read Absorbance & Calculate Concentration ELISA->ELISA_Steps Data_Analysis Data Analysis & Comparison WB_Steps->Data_Analysis ELISA_Steps->Data_Analysis End End: Validation of sAPPα Levels Data_Analysis->End

Experimental Workflow for sAPPα Measurement.

APP_Processing_Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Cleavage beta_secretase β-secretase (BACE1) APP->beta_secretase Cleavage sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_non γ-secretase C83->gamma_secretase_non Cleavage p3 p3 peptide gamma_secretase_non->p3 AICD_non AICD gamma_secretase_non->AICD_non sAPP_beta sAPPβ beta_secretase->sAPP_beta C99 C99 fragment beta_secretase->C99 gamma_secretase_amy γ-secretase C99->gamma_secretase_amy Cleavage Abeta Amyloid-β (Aβ) (Neurotoxic) gamma_secretase_amy->Abeta AICD_amy AICD gamma_secretase_amy->AICD_amy

APP Processing Pathways.

References

Head-to-head comparison of ML 10302 and other sAPPα modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of ML 10302 and Other sAPPα Modulators for Neurodegenerative Disease Research

Introduction

The processing of amyloid precursor protein (APP) is a critical area of research in neurodegenerative diseases, particularly Alzheimer's disease. The non-amyloidogenic pathway, initiated by α-secretase, cleaves APP to produce the soluble ectodomain sAPPα (soluble amyloid precursor protein alpha). This protein fragment is neuroprotective and neurotrophic, making it a key therapeutic target.[1] Modulators that enhance the production of sAPPα are therefore of significant interest to the research community.

This guide provides a head-to-head comparison of this compound, a potent 5-HT₄ partial agonist, with other known sAPPα modulators.[2] The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by available experimental data and detailed methodologies.

Overview of Compared sAPPα Modulators

This comparison focuses on this compound and a selection of other compounds known to modulate sAPPα levels through various mechanisms:

  • This compound : A potent and selective 5-HT₄ partial agonist.[2]

  • Prucalopride : Another highly selective 5-HT₄ receptor agonist, allowing for a direct comparison of compounds within the same mechanistic class.

  • Acitretin : A synthetic retinoid that transcriptionally upregulates ADAM10, a key α-secretase.[3]

  • Etazolate : A GABA(A) receptor modulator that has been shown to stimulate sAPPα production.[4]

  • Bryostatin-1 : A protein kinase C (PKC) activator, which stimulates the α-secretase pathway.[5]

Quantitative Data Comparison

The following tables summarize the quantitative data on the efficacy of these modulators in increasing sAPPα levels. It is important to note that the data for this compound and Prucalopride are from a head-to-head study, while the data for the other compounds are from separate studies. This may introduce variability due to different experimental systems and assays.

Table 1: In Vivo Efficacy of 5-HT₄ Agonists on sAPPα Levels in Mouse Brain

CompoundDoseBrain Region% Increase in sAPPα (relative to vehicle)Reference
This compound 20 mg/kgCortex~40%[5]
Prucalopride 5 mg/kgCortex~50%[5]
5 mg/kgHippocampus~60%[5]
10 mg/kgCortex~60%[5]
10 mg/kgHippocampus~70%[5]

Table 2: Efficacy of Other sAPPα Modulators

CompoundModel SystemTreatmentKey FindingReference
Acitretin Human (Alzheimer's Patients)30 mg/day for 4 weeksSignificant increase in CSF sAPPα levels (p=0.035 vs. placebo)[1]
Etazolate Rat Cortical Neurons20 nM - 2 µMDose-dependent increase in sAPPα production[4]
Bryostatin-1 Preclinical ModelsN/AActivates α-secretase processing of APP[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

Amyloid Precursor Protein (APP) Processing Pathways

This diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway that produces sAPPα, and the amyloidogenic pathway that leads to the formation of Aβ peptides. sAPPα modulators aim to enhance the former.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP APP sAPPa sAPPα (Neuroprotective) APP->sAPPa Cleavage C83 C83 fragment APP->C83 sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 p3 p3 C83->p3 Cleavage AICD AICD C83->AICD Abeta Aβ Peptide (Neurotoxic) C99->Abeta Cleavage C99->AICD alpha_secretase α-secretase (e.g., ADAM10) alpha_secretase->APP Acts on beta_secretase β-secretase (BACE1) beta_secretase->APP Acts on gamma_secretase γ-secretase gamma_secretase->C83 Acts on gamma_secretase->C99 Acts on

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow for sAPPα Quantification

This diagram outlines a typical workflow for quantifying sAPPα levels in biological samples, such as cell culture supernatant or cerebrospinal fluid (CSF), using an enzyme-linked immunosorbent assay (ELISA).

sAPPa_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_elisa sAPPα ELISA cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., CSF, cell media) Centrifugation Centrifugation to remove debris Sample_Collection->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Add_Sample Add standards and samples to wells Supernatant_Collection->Add_Sample Plate_Coating Coat plate with capture antibody Incubation1 Incubate Add_Sample->Incubation1 Wash1 Wash Incubation1->Wash1 Add_Detection_Ab Add biotinylated detection antibody Wash1->Add_Detection_Ab Incubation2 Incubate Add_Detection_Ab->Incubation2 Wash2 Wash Incubation2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubation3 Incubate Add_HRP->Incubation3 Wash3 Wash Incubation3->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Incubation4 Incubate in dark Add_Substrate->Incubation4 Add_Stop_Solution Add stop solution Incubation4->Add_Stop_Solution Read_Plate Read absorbance at 450 nm Add_Stop_Solution->Read_Plate Standard_Curve Generate standard curve Read_Plate->Standard_Curve Calculate_Concentration Calculate sAPPα concentration in samples Standard_Curve->Calculate_Concentration

Caption: General workflow for sAPPα quantification by ELISA.

Experimental Protocols

In Vivo Administration of 5-HT₄ Agonists and Brain Tissue Analysis

This protocol is based on the methodology described in the comparative study of this compound and prucalopride.[5]

  • Animal Model : Male C57BL/6j mice (8 weeks old) are used.

  • Compound Administration : this compound (20 mg/kg) or prucalopride (5 or 10 mg/kg) are administered subcutaneously. Control animals receive a vehicle injection.

  • Tissue Collection : At specified time points post-injection (e.g., up to 240 minutes), mice are euthanized, and the hippocampus and cortex are dissected.

  • Protein Extraction : Brain tissues are homogenized in a lysis buffer containing protease inhibitors. The homogenates are centrifuged, and the supernatant containing the protein extract is collected.

  • Protein Quantification : The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis :

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for sAPPα.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The intensity of the bands corresponding to sAPPα is quantified and normalized to a loading control (e.g., β-actin).

Quantification of sAPPα in Human Cerebrospinal Fluid (CSF)

This protocol is based on the methodology used in the acitretin clinical study.[1]

  • Patient Population : Patients with a clinical diagnosis of mild to moderate Alzheimer's disease.

  • Treatment : Patients receive a daily oral dose of acitretin (30 mg) or a placebo for a specified period (e.g., 4 weeks).

  • CSF Collection : CSF samples are collected via lumbar puncture at baseline (before treatment) and at the end of the treatment period.

  • Sample Processing : CSF samples are centrifuged to remove any cells or debris and stored at -80°C until analysis.

  • sAPPα Quantification : The concentration of sAPPα in the CSF samples is determined using a commercially available sandwich ELISA kit, following the manufacturer's instructions (as outlined in the workflow diagram above).

  • Data Analysis : The change in sAPPα levels from baseline to the end of treatment is calculated for each patient, and the results are compared between the acitretin and placebo groups.

Conclusion

The available data indicates that various compounds can effectively modulate sAPPα levels through different mechanisms of action.

  • This compound and Prucalopride , both 5-HT₄ agonists, have demonstrated the ability to increase sAPPα levels in the brain in vivo. In a direct comparison, prucalopride appeared to be more potent or efficacious than this compound at the tested doses.[5]

  • Acitretin has shown promise in a clinical setting by significantly increasing sAPPα in the CSF of Alzheimer's patients, providing a strong rationale for its further investigation.[1]

  • Etazolate and Bryostatin-1 also represent viable, albeit mechanistically distinct, approaches to enhancing sAPPα production.

For researchers selecting a tool compound, the choice will depend on the specific research question. For studies focused on the 5-HT₄ receptor pathway, prucalopride may offer a more robust effect than this compound. For translational studies, the clinical data supporting acitretin is a significant advantage. This guide provides a foundation for making informed decisions in the selection and application of sAPPα modulators in neurodegenerative disease research.

References

ML10302 as a Reference Compound in 5-HT4 Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML10302 with other common reference compounds used in 5-hydroxytryptamine-4 (5-HT4) receptor binding assays. The information presented herein is intended to assist researchers in selecting the most appropriate reference compound for their specific experimental needs.

Introduction to 5-HT4 Receptor Ligands

The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key target in drug discovery for gastrointestinal and cognitive disorders. Accurate characterization of novel compounds targeting this receptor necessitates the use of well-defined reference ligands in binding assays. ML10302 is a potent agonist for the 5-HT4 receptor.[1] This guide evaluates its performance against a panel of alternative agonists and antagonists.

Comparative Binding Affinity Data

The selection of a reference compound is critically dependent on its binding affinity (Ki) for the target receptor. The following table summarizes the binding affinities of ML10302 and other commonly used 5-HT4 receptor ligands.

CompoundTypeKi (nM)pKiSpecies/TissueRadioligandReference(s)
ML10302 Agonist1.07 ---[1]
PrucaloprideAgonist2.5 (5-HT4a), 8 (5-HT4b)8.6 (5-HT4a), 8.1 (5-HT4b)Human-[2][3]
TegaserodPartial Agonist-8.2Human recombinant-[4]
CisaprideAgonist--Guinea pig striatum[3H]GR113808[5]
BIMU 8Agonist----[6]
GR113808Antagonist0.15 (Kd)8.8 (pKb)Cloned human, Guinea pig striatum[3H]GR113808[7]
RS 39604Antagonist-9.1Guinea pig striatal membranes[3H]-GR 113808[8][9][10]
SB 204070Antagonist-10.9Guinea pig striatal membranes[3H]-GR 113808[10][11]

Experimental Protocols

5-HT4 Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT4 receptor.

Materials:

  • Tissue Preparation: Membranes from cells expressing 5-HT4 receptors (e.g., CHO or HEK293 cells) or from tissues with high 5-HT4 receptor density (e.g., guinea pig striatum).

  • Radioligand: [3H]GR113808, a high-affinity 5-HT4 antagonist.

  • Reference Compound: ML10302 or another chosen ligand.

  • Test Compounds: Compounds to be evaluated.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the chosen tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations or reference compound (for competition curve).

    • [3H]GR113808 at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total binding is measured in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).

    • Specific binding is calculated as Total binding - Non-specific binding.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT4 Receptor Signaling Pathway

5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor G_protein Gs Protein (α, β, γ) 5HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) or Agonist (e.g., ML10302) Serotonin->5HT4R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Downstream Targets 5-HT4_Binding_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Tissue/Cell Homogenization) Start->Membrane_Prep Assay_Setup 2. Assay Plate Setup (Buffer, Compound, Radioligand, Membranes) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at RT) Assay_Setup->Incubation Filtration 4. Filtration & Washing (Separate Bound/Free Ligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

References

Evaluating Species-Specific Differences in Response to ML10302: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ML10302 is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1] Its prokinetic effects in the gastrointestinal tract and its potential role in neurological pathways have been investigated in preclinical models. This guide provides a comparative analysis of the available experimental data on ML10302, highlighting species-specific differences in its mechanism of action and effects. While direct comparative studies are limited, this document synthesizes findings from individual studies in canine and murine models to inform future research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of ML10302 from available preclinical research.

ParameterValueSpeciesTissue/SystemReference
EC50 4 nMNot Specified5-HT4 Receptor[1]
Ki (5-HT4) 1.07 nMNot Specified5-HT4 Receptor[1]
Ki (5-HT3) 730 nMNot Specified5-HT3 Receptor[1]
Effective Dose (Prokinesia) 35 µg/kg (i.v.)DogSmall Bowel & Colon[2]
Effect on sAPPα IncreaseMouseCortex & Hippocampus[1]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

ML10302_Signaling_Pathway ML10302 ML10302 HTR4 5-HT4 Receptor ML10302->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Cholinergic Cholinergic Pathway Activation PKA->Cholinergic Tachykininergic Tachykininergic Pathway Activation (Colon-specific in Dogs) PKA->Tachykininergic sAPP sAPPα Release PKA->sAPP (in brain) Prokinesia Increased Gut Motility Cholinergic->Prokinesia Tachykininergic->Prokinesia Experimental_Workflow cluster_dog Canine Model (In Vivo) cluster_mouse Murine Model (In Vivo) dog_admin IV Administration of ML10302 (35 µg/kg) dog_measure Record Myoelectrical and Mechanical Activity dog_admin->dog_measure dog_analysis Analyze Effects on Small Bowel and Colon Motility dog_measure->dog_analysis dog_antagonist Administer Tachykinin Receptor Antagonists dog_antagonist->dog_admin dog_atropine Administer Atropine dog_atropine->dog_admin mouse_admin Administration of 5-HT4 Agonist mouse_tissue Collect Cortex and Hippocampus mouse_admin->mouse_tissue mouse_analysis Measure sAPPα Levels mouse_tissue->mouse_analysis

References

In-Vivo Validation of ML 10302's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo performance of ML 10302, a potent and selective 5-HT₄ partial agonist, with other key alternatives. The information presented is supported by available experimental data from preclinical studies.

Executive Summary

This compound has demonstrated significant in-vivo activity consistent with its mechanism as a 5-HT₄ receptor partial agonist. Key validated effects include the promotion of gastrointestinal motility and the enhancement of soluble amyloid precursor protein alpha (sAPPα) secretion in the brain. These findings suggest therapeutic potential in both gastrointestinal disorders and neurodegenerative diseases like Alzheimer's. This guide compares the available in-vivo data for this compound with other notable 5-HT₄ receptor agonists: Prucalopride, Velusetrag, and the withdrawn compound Cisapride, offering a comparative landscape for researchers in the field.

Mechanism of Action: 5-HT₄ Receptor Activation

The serotonin 4 (5-HT₄) receptor is a G-protein coupled receptor predominantly expressed in the gastrointestinal tract, urinary bladder, heart, and central nervous system. Activation of the 5-HT₄ receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the prokinetic and cognitive-enhancing effects observed with 5-HT₄ agonists.

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₄ Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ML10302 This compound (5-HT₄ Agonist) ML10302->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Downstream Downstream Cellular Effects (e.g., increased sAPPα, ACh release) CREB->Downstream Leads to

Figure 1: Simplified 5-HT₄ receptor signaling pathway.

In-Vivo Validation of this compound

Pro-gastrokinetic Effects

In-vivo studies have validated the efficacy of this compound in stimulating gastrointestinal motility. These studies are crucial for understanding its potential application in treating conditions such as chronic constipation and gastroparesis.

Experimental Protocol: Canine Gastrointestinal Motility Model

A study by Ponti et al. (2001) investigated the prokinetic effects of this compound in a conscious dog model.[1]

  • Animal Model: Conscious dogs chronically implanted with electrodes and strain-gauge transducers along the small bowel and colon to measure myoelectrical and mechanical activity.

  • Drug Administration: this compound was administered intravenously at a dose of 35 µg/kg.

  • Measurements: Spike activity and propagated myoelectrical events were recorded to assess intestinal motility. The involvement of other pathways was investigated by pre-administering tachykinin receptor antagonists and atropine.

Key Findings:

  • This compound significantly stimulated spike activity and increased propagated myoelectrical events in both the small bowel and colon.[1]

  • The prokinetic effect in both intestinal regions was suppressed by atropine, indicating a cholinergic-dependent mechanism.[1]

  • Interestingly, tachykininergic pathways were found to play a role in the colonic motor response to this compound, but not in the small bowel, suggesting a differential mechanism of action in different gut regions.[1]

Modulation of sAPPα Levels in the Brain

This compound has been investigated for its potential role in Alzheimer's disease by modulating the processing of the amyloid precursor protein (APP). Specifically, it has been shown to increase the levels of the neuroprotective soluble APP alpha (sAPPα).

Experimental Protocol: Mouse Model of Alzheimer's Disease

A study by Cachard-Chastel et al. (2007) explored the effect of this compound on sAPPα levels in the brains of mice.

  • Animal Model: Male C57BL/6j mice.

  • Drug Administration: this compound was administered subcutaneously at a dose of 20 mg/kg.

  • Measurements: Levels of sAPPα in the cortex and hippocampus were determined by Western blot analysis at various time points post-injection.

Key Findings:

  • This compound was found to increase sAPPα levels in the cortex.[2]

  • This effect was observed at a higher dose compared to another 5-HT₄ agonist, prucalopride, which showed effects at lower doses in both the cortex and hippocampus.[2]

Comparative Analysis with Alternative 5-HT₄ Agonists

The following tables summarize the available in-vivo data for this compound and its key comparators.

Table 1: Comparison of In-Vivo Pro-gastrokinetic Effects

CompoundAnimal ModelDoseKey FindingsCitation(s)
This compound Dog35 µg/kg (i.v.)Stimulated spike activity and propagated myoelectrical events in small bowel and colon.[1]
Prucalopride Rat1 mg/kg & 2 mg/kgSignificantly increased gastrointestinal propulsion rate compared to control and cisapride.[3]
Human0.5-4 mg (oral)Shortened mean colonic transit time and proximal colonic emptying.[4]
Velusetrag Dog-Increased smooth muscle contractility of the antrum, fundus, duodenum and jejunum.[5]
Human15-50 mg (oral)Accelerated gastric emptying, intestinal and colonic transit.[6]
Cisapride Human10 mg (oral)Shortened the Tmax of co-administered ranitidine, suggesting accelerated gastric emptying.[7]
Rabbit0.5 mg/kg (oral, 3x/day)No significant effect on gastrointestinal transit time, fecal output, or food and water intake.[8]

Table 2: Comparison of In-Vivo Effects on sAPPα Levels

CompoundAnimal ModelDoseKey FindingsCitation(s)
This compound Mouse20 mg/kg (s.c.)Increased sAPPα levels in the cortex.[2]
Prucalopride Mouse5 or 10 mg/kg (s.c.)Significantly increased sAPPα levels in the hippocampus and cortex.[2]
Velusetrag --In vitro studies show it to be a potent, full agonist in sAPPα secretion assays. In-vivo data on sAPPα is not readily available.[9]
Cisapride --No direct in-vivo data on sAPPα levels found.-

Experimental Workflow and Comparative Logic

The following diagrams illustrate a typical experimental workflow for in-vivo validation and a logical comparison of the key attributes of the discussed 5-HT₄ agonists.

In_Vivo_Validation_Workflow Start Start: In-Vivo Study Design Animal_Model Animal Model Selection (e.g., Mouse, Dog) Start->Animal_Model Drug_Admin Drug Administration (this compound or Alternative) - Route (i.v., s.c., oral) - Dose Animal_Model->Drug_Admin Data_Collection Data Collection Drug_Admin->Data_Collection GI_Motility Gastrointestinal Motility - Myoelectrical recordings - Transit time measurement Data_Collection->GI_Motility GI Studies Brain_Analysis Brain Tissue Analysis - Western Blot for sAPPα - Immunohistochemistry Data_Collection->Brain_Analysis CNS Studies Data_Analysis Data Analysis and Statistical Evaluation GI_Motility->Data_Analysis Brain_Analysis->Data_Analysis Conclusion Conclusion on In-Vivo Efficacy Data_Analysis->Conclusion

Figure 2: Generalized experimental workflow for in-vivo validation.

Compound_Comparison cluster_invivo In-Vivo Effects Target Target: 5-HT₄ Receptor ML10302 This compound (Partial Agonist) Target->ML10302 Prucalopride Prucalopride (Full Agonist) Target->Prucalopride Velusetrag Velusetrag (Full Agonist) Target->Velusetrag Cisapride Cisapride (Withdrawn - Safety Concerns) Target->Cisapride GI_Motility Pro-Gastrokinetic ML10302->GI_Motility sAPPalpha Increases sAPPα ML10302->sAPPalpha Prucalopride->GI_Motility Prucalopride->sAPPalpha Velusetrag->GI_Motility Cisapride->GI_Motility

Figure 3: Logical comparison of 5-HT₄ agonists.

Conclusion

The available in-vivo data provides a solid validation of this compound's mechanism of action as a 5-HT₄ partial agonist. Its demonstrated prokinetic and sAPPα-enhancing effects in animal models are promising. When compared to other 5-HT₄ agonists, this compound shows a distinct profile. While prucalopride and velusetrag appear to be more potent in some reported assays, this compound's partial agonism may offer a differentiated safety and tolerability profile, a critical consideration given the history of cardiovascular side effects with earlier non-selective compounds like cisapride. Further head-to-head in-vivo studies would be beneficial to delineate the comparative efficacy and safety of these compounds more definitively. This guide serves as a foundational resource for researchers to understand the current landscape of in-vivo validated 5-HT₄ agonists.

References

Comparative analysis of ML 10302 and first-generation 5-HT4 agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of ML10302, a potent 5-HT4 receptor agonist, and first-generation 5-HT4 agonists such as cisapride, prucalopride, tegaserod, and mosapride. The information is intended to support research and development efforts in gastroenterology and neuroscience by providing key performance data and experimental context.

Executive Summary

ML10302 emerges as a highly potent and selective 5-HT4 receptor partial agonist, demonstrating strong binding affinity and functional activity. In comparison, first-generation 5-HT4 agonists, while effective in modulating gastrointestinal motility, exhibit a more varied profile in terms of potency and, notably, receptor selectivity. The lack of selectivity in some first-generation agents, particularly cisapride's interaction with the hERG channel, has been linked to adverse cardiovascular effects, a concern that highlights the importance of the improved selectivity profile observed with newer agents like ML10302 and prucalopride.

Data Presentation: Quantitative Comparison of 5-HT4 Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ML10302 and key first-generation 5-HT4 agonists. These values are critical for understanding the direct interaction of these compounds with the 5-HT4 receptor and their potential therapeutic efficacy.

Table 1: 5-HT4 Receptor Binding Affinity (Ki)

CompoundKi (nM)Species/TissueRadioligandReference(s)
ML10302 1.07Not SpecifiedNot Specified
Cisapride~1.9-fold more potent than 5-HTGuinea Pig Striatum[3H]GR113808[1]
Prucalopride2.5HumanNot Specified[2]
TegaserodpKi 8.4 (~4 nM)Human RecombinantNot Specified[3][4]
Mosapride84.2Guinea Pig Ileum[3H]GR113808[5][6]
Renzapride115Not SpecifiedNot Specified[7]
Zacopride158 - 753Rat Striatum[3H]GR-113808[8]

Table 2: 5-HT4 Receptor Functional Potency (EC50)

CompoundEC50 (nM)Assay TypeCell Line/TissueReference(s)
ML10302 4cAMP AccumulationNot Specified
Cisapride140Not SpecifiedNot Specified[9]
Prucalopride15 - 26Functional AssayRat 5-HT4 Isoforms[10]
TegaserodpEC50 8.6 (~2.5 nM)cAMP AccumulationHEK-293 (human 5-HT4(c))[3]
Mosapride208 (rat esophagus), 73 (guinea pig ileum)Functional AssaysRat Esophagus, Guinea Pig Ileum[8]

Table 3: Selectivity Profile of 5-HT4 Agonists

CompoundSelectivity NotesReference(s)
ML10302 >680-fold selective for 5-HT4 over 5-HT3 receptors.
CisapridePotent hERG blocker (IC50 = 9.4 nM).[9]
PrucaloprideHigh selectivity; affinity for other 5-HT receptors is 150–10,000 times lower than for 5-HT4.[11]
TegaserodPotent 5-HT2B receptor antagonist (pKi = 8.4); also binds to 5-HT2A and 5-HT2C receptors.[3][12]
MosaprideAlso a 5-HT3 receptor antagonist.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize 5-HT4 receptor agonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the 5-HT4 receptor.

Materials:

  • Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).[14]

  • Membrane Preparation: Homogenates from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig striatum, HEK293 cells transfected with the human 5-HT4 receptor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compound: ML10302 or a first-generation 5-HT4 agonist.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-GR113808 (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the 5-HT4 receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the EC50 of a test compound for 5-HT4 receptor activation.

Materials:

  • Cell Line: A cell line expressing the 5-HT4 receptor (e.g., HEK293 cells stably transfected with the human 5-HT4 receptor).

  • Assay Medium: e.g., DMEM.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[16]

  • Test Compound: ML10302 or a first-generation 5-HT4 agonist.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).

Procedure:

  • Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.[16]

  • Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Mandatory Visualizations

5-HT4 Receptor Signaling Pathway

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT4 Agonist (e.g., ML10302) Receptor 5-HT4 Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., increased motility, neurotransmitter release) CREB->CellularResponse Leads to

Caption: Canonical 5-HT4 receptor signaling pathway via Gs protein and cAMP.

Experimental Workflow for Agonist Characterization

Experimental_Workflow Start Start: Test Compound (e.g., ML10302) BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay cAMP Accumulation Assay Start->FunctionalAssay Selectivity Selectivity Screening (vs. other receptors) Start->Selectivity Ki Determine Ki (Binding Affinity) BindingAssay->Ki EC50 Determine EC50 (Functional Potency) FunctionalAssay->EC50 Analysis Comparative Analysis Ki->Analysis EC50->Analysis SelectivityProfile Generate Selectivity Profile Selectivity->SelectivityProfile SelectivityProfile->Analysis

Caption: Workflow for in vitro characterization of 5-HT4 receptor agonists.

References

Safety Operating Guide

Proper Disposal Procedures for ML 10302

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: ML 10302 is a chemical compound for laboratory research use only and should be handled by trained professionals. This document provides essential safety and logistical information for the proper disposal of this compound, also known by its chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.

Safety and Handling Protocol

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionChemical-resistant gloves (e.g., Nitrile)
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask is recommended.
Body ProtectionLaboratory coat

Step-by-Step Disposal Procedure

This protocol outlines the approved method for the disposal of this compound.

  • Initial Containment:

    • For small spills, carefully collect the material using a wet cloth or gently sweep it into a suitable container.[1]

    • Avoid generating dust.

  • Packaging for Disposal:

    • Place the collected this compound waste into a clearly labeled, sealable container.

    • The container should be appropriate for chemical waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride"), and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Chemical and Physical Properties Summary

A summary of key data for this compound hydrochloride is provided below for reference.

PropertyValue
Chemical Name4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride
CAS Number186826-17-5[1]
Molecular FormulaC15H21ClN2O3.HCl
Molecular Weight349.25 g/mol
AppearanceSolid
StorageDesiccate at room temperature

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe contain Contain Spill/Collect Waste (Use wet cloth or sweep gently) ppe->contain package Package in a Labeled, Sealable Chemical Waste Container contain->package label Label with 'Hazardous Waste' and Chemical Name package->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for ML 10302

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of ML 10302 hydrochloride, a potent and selective 5-HT4 partial agonist. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Understanding the Hazards

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Minimum PPE Requirements
Weighing and Aliquoting (Dry Powder) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine particles. - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves (double-gloving recommended). - Body Protection: Laboratory coat.
Dissolving in Solvent - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat. Work should be performed in a chemical fume hood.
In-vitro/In-vivo Administration - Eye Protection: Safety glasses with side shields. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact. The following workflow outlines the key steps for the safe management of this compound in the laboratory.

ML10302_Workflow Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Precursor SDS & Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weighing in Vented Enclosure prep_ppe->handling_weigh handling_dissolve Dissolving in Fume Hood handling_weigh->handling_dissolve handling_exp Experimental Use handling_dissolve->handling_exp disp_deactivate Decontaminate Glassware (e.g., with bleach) handling_exp->disp_deactivate disp_waste Collect Waste in Labeled Container handling_exp->disp_waste disp_dispose Dispose via Institutional Hazardous Waste Program disp_deactivate->disp_dispose disp_waste->disp_dispose

Caption: Figure 1: Safe Handling and Disposal Workflow for this compound.

Experimental Protocols:

1. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • Handle with non-sparking tools.

2. Dissolution:

  • Add the solvent to the weighed this compound slowly and carefully within a chemical fume hood.

  • Ensure the container is appropriately sized to avoid splashing.

  • Cap the container securely before removing it from the fume hood.

3. Disposal of Contaminated Materials:

  • All disposable materials that have come into contact with this compound, such as pipette tips, weigh boats, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Non-disposable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a 10% bleach solution followed by thorough rinsing) before routine washing.

4. Waste Stream Management:

  • Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour solutions containing this compound down the drain.

By implementing these safety measures, researchers can confidently and safely advance their work with this compound while upholding the highest standards of laboratory safety.

References

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